molecular formula C106H178N40O32S7 B582968 omega-conotoxin MVIIC CAS No. 147794-23-8

omega-conotoxin MVIIC

カタログ番号: B582968
CAS番号: 147794-23-8
分子量: 2749.3 g/mol
InChIキー: FHVUTHWUIUXZBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

omega-Conotoxin MVIIC is a 26-amino acid peptide neurotoxin originally isolated from the venom of the cone snail Conus magus . It functions as a potent and selective blocker of high-voltage-gated calcium channels, exhibiting high-affinity binding and inhibition of both P/Q-type (CaV2.1) and N-type (CaV2.2) calcium channels . This mechanism allows it to inhibit calcium uptake in synaptosomes and suppress depolarization-induced neurotransmitter release, making it an invaluable pharmacological tool for neuroscientists . Its primary research value lies in characterizing the physiological roles of different calcium channel subtypes in synaptic transmission, neurosecretion, and neuronal excitability. The peptide features a stable structure stabilized by three specific disulfide bonds (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26) and has a molecular formula of C106H178N40O32S7 and a molecular weight of approximately 2749.3 Da . It is supplied as a white lyophilized solid with a high purity rate (>97%) and is soluble in water and saline buffers . This product is intended for research purposes only.

特性

CAS番号

147794-23-8

分子式

C106H178N40O32S7

分子量

2749.3 g/mol

IUPAC名

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid

InChI

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)

InChIキー

FHVUTHWUIUXZBY-UHFFFAOYSA-N

SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

異性体SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

正規SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

外観

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26

同義語

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13

製品の起源

United States

Foundational & Exploratory

lethality and toxicity of omega-conotoxin MVIIC in mammals

Technical Guide: Lethality and Toxicity of -Conotoxin MVIIC in Mammals

Executive Summary


Critical Safety Warning: MVIIC exhibits a steep lethality curve in mammals, particularly when administered via intracerebroventricular (ICV) injection. The blockade of P/Q-type channels in the brainstem leads to irreversible respiratory arrest at doses as low as 0.1–0.4 µg in mice. Researchers must strictly adhere to route-specific safety protocols; while intrathecal (IT) administration shows a potential therapeutic window for neuroprotection, ICV administration carries a high risk of mortality.

Part 1: Molecular Mechanism of Toxicity

The toxicity of MVIIC is driven by its distinct binding kinetics and channel selectivity compared to other

Channel Selectivity and Kinetics

MVIIC blocks presynaptic calcium channels, preventing neurotransmitter release. Its lethality is directly linked to its interaction with the Cav2.1 (P/Q-type) isoform, which is dominant in the mammalian neuromuscular junction (though less critical than in fish) and, crucially, in the central respiratory centers of the brainstem.

  • N-Type (Cav2.[1][2][3]2) Interaction: MVIIC blocks these channels with rapid reversibility (

    
     seconds).[4] This mimics the action of MVIIA but with lower affinity.
    
  • P/Q-Type (Cav2.1) Interaction: MVIIC blocks these channels with slow reversibility (

    
     minutes).[4] This "quasi-irreversible" blockade leads to sustained synaptic failure in critical autonomic circuits.
    
The "Slow-Off" Toxicity Driver

The dissociation constant (


MOA_KineticsMVIICω-Conotoxin MVIICCav22Cav2.2 (N-Type)(Pain Pathway)MVIIC->Cav22Fast On/Fast Off(τ ~30s)Cav21Cav2.1 (P/Q-Type)(Respiratory Center)MVIIC->Cav21Fast On/Very Slow Off(τ ~200 min)Effect_NAnalgesia(Reversible)Cav22->Effect_NEffect_PQRespiratory Arrest(Sustained)Cav21->Effect_PQLethal Mechanism

Figure 1: Kinetic basis of MVIIC toxicity. The quasi-irreversible blockade of Cav2.1 (Red pathway) drives lethality, whereas the reversible blockade of Cav2.2 (Green pathway) provides analgesia.

Part 2: Toxicological Profile & Lethality Data

Acute Lethality in Murine Models

The following data summarizes the lethality thresholds established in Mus musculus (Swiss Webster and C57BL/6 strains). Note the extreme route dependence.

ParameterValue / ObservationRoute of Admin.Source
Lethal Dose Range 0.1 – 0.4 µg / mouse ICV (Intracerebroventricular)[1, 2]
LD50 (Estimated) ~5–20 µg/kgICV[2]
Max Tolerated Dose 60 pmol (~0.16 µg)Intralesional / Spinal[3]
Primary Cause of Death Respiratory depression, gasping, arrestICV[2]
Onset of Symptoms 10–30 minutes post-injectionICV[2]
Clinical Symptoms of Toxicity

Animals treated with sub-lethal or lethal doses exhibit a progressive symptomatology characteristic of central synaptic blockade:

  • Ataxia: "Walking in circles" or uncoordinated gait.

  • Tremor: Distinct "shaking" phenotype (similar to MVIIA but often more severe due to cerebellar P/Q blockade).

  • Respiratory Distress: Marked gasping (dyspnea) followed by cessation of breathing.

  • Skeletal Muscle Weakness: Flaccid paralysis may occur, though central effects usually precede peripheral neuromuscular blockade in ICV models.

Comparative Safety: MVIIC vs. MVIIA
Feature

-Conotoxin MVIIA (Ziconotide)

-Conotoxin MVIIC
Primary Target Cav2.2 (N-Type)Cav2.1 (P/Q) & Cav2.2 (N)
Selectivity Highly Selective (>1000x for N vs P/Q)Broad (High affinity for both)
Reversibility ReversiblePoorly Reversible (P/Q)
Therapeutic Index Narrow (Psychiatric/Neuro side effects)Very Narrow / Non-existent (Lethal)
Clinical Status FDA Approved (Prialt)Research Tool Only

Part 3: Experimental Protocols

Self-Validating ICV Injection Protocol (Mouse)

Objective: To administer MVIIC centrally while minimizing trauma-induced mortality and ensuring accurate targeting.

Reagents:

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline. Avoid phosphate-buffered saline (PBS) if calcium precipitation is a concern, though rare at these volumes.

  • Toxin: Lyophilized MVIIC reconstituted to 0.1 µg/µL stock.

Workflow:

  • Anesthesia: Induce with 5% Isoflurane; maintain at 1.5–2%. Verify depth via toe pinch.

  • Stereotaxic Alignment: Fix head in frame. Level skull (Bregma and Lambda within 0.05 mm z-axis).

  • Coordinate Targeting (Lateral Ventricle):

    • AP: -0.3 mm (posterior to Bregma)

    • ML: ±1.0 mm (lateral to midline)

    • DV: -2.5 mm (ventral from skull surface)

  • Injection:

    • Use a Hamilton syringe (10 µL) with a 30G needle.

    • Rate: 0.5 µL/minute. Critical: Rapid injection causes intracranial pressure spikes and reflux.

    • Volume: Max 2-3 µL per site.

  • Validation Step (Self-Check):

    • Wait: Leave needle in place for 2 minutes post-injection to prevent backflow.

    • Observation: Upon recovery, monitor for "tail flick" or "tremor" within 15 mins. Absence of any motor symptom at >0.1 µg suggests failed delivery (missed ventricle).

Protocol_WorkflowStartStart: Reconstitute MVIIC(0.1 µg/µL in aCSF)AnesthesiaAnesthesia Induction(Isoflurane 2-5%)Start->AnesthesiaStereotaxStereotaxic Alignment(Bregma/Lambda Leveling)Anesthesia->StereotaxDrillBurr Hole Creation(AP -0.3, ML ±1.0)Stereotax->DrillInjectMicro-Injection(0.5 µL/min, Max 3µL)Drill->InjectWaitDiffusion Period(Needle in place 2 min)Inject->WaitRecoveryRecovery & Monitoring(Heat pad, 37°C)Wait->RecoveryValidationValidation Check:Tremor/Ataxia within 30 min?Recovery->ValidationStop_SuccessExperiment Proceed(Toxicity Scoring)Validation->Stop_SuccessYesStop_FailExclude Animal(Missed Target)Validation->Stop_FailNo

Figure 2: Workflow for Intracerebroventricular (ICV) administration of MVIIC in mice.

Part 4: References

  • McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC." Journal of Neuroscience, 16(8), 2612–2623.[2]

  • Valentino, K., et al. (1993). "Psychopharmacological activity of the novel calcium channel blocker omega-conotoxin MVIIC." Proceedings of the National Academy of Sciences, 90. (Contextualized via Conotoxins as Tools review).

  • Souza, A. H., et al. (2011). "Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats." Neurological Research. (Demonstrates safety of intralesional vs ICV route).

  • Bingham, J. P., et al. (2013). "Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management." Marine Drugs, 11(3), 743-763.

Methodological & Application

omega-conotoxin MVIIC in vitro dosage and administration

Introduction: The Strategic Utility of -Conotoxin MVIIC

2


Why use MVIIC? While

Q-typeP/Q-type continuum

Key Pharmacological Characteristics:

  • Primary Target: N-type (Ca

    
    2.[3]2) and P/Q-type (Ca
    
    
    2.1) channels.[3][4][5][6][7][8]
  • Kinetics: Characterized by slow on-rates and extremely slow off-rates (pseudo-irreversible). This kinetic profile dictates that MVIIC should typically be applied last in a sequential blockade protocol.

  • IC

    
    :  ~10–100 nM (dependent on subtype and divalent cation concentration).
    

Technical Specifications & Handling

Peptide toxins are prone to adsorption to plastic surfaces and oxidation. Strict adherence to reconstitution protocols is required to maintain potency.

Reconstitution Protocol
ParameterSpecification
Molecular Weight ~2749 Da
Solubility Water or buffer (soluble to >1 mg/mL)
Storage (Lyophilized) -20°C (Desiccated)
Storage (Solution) -80°C (Avoid freeze-thaw cycles)

Step-by-Step Reconstitution:

  • Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes to settle the lyophilized powder.

  • Carrier Protein (Critical): Prepare a solvent of distilled water containing 0.1% Bovine Serum Albumin (BSA) .

    • Reasoning: MVIIC is highly "sticky" (hydrophobic patches). Without BSA, up to 50% of the peptide can be lost to the walls of the Eppendorf tube or perfusion tubing.

  • Stock Solution: Dissolve peptide to a concentration of 100

    
    M  (Stock).
    
  • Aliquoting: Aliquot into low-binding tubes (e.g., 10

    
    L aliquots) and flash freeze in liquid nitrogen. Store at -80°C.
    
  • Working Solution: Dilute to 1–5

    
    M  in extracellular recording solution immediately before the experiment.
    

Application 1: Whole-Cell Patch Clamp (Current Dissection)

This protocol describes the isolation of Q-type currents in neurons (e.g., Cerebellar Purkinje cells or Hippocampal neurons). Because MVIIC blocks both N and P/Q types, it must be used in a subtraction protocol .

Experimental Logic (The "Sequential Blockade")

To isolate the MVIIC-sensitive component (Q-type), you must first eliminate contributions from L-type, N-type, and P-type channels.

Visual Workflow (Graphviz):

GStartTotal HVA Calcium CurrentStep1Add Nifedipine (10 µM)(Blocks L-type)Start->Step1Step2Add ω-Conotoxin MVIIA (1 µM)(Blocks N-type)Step1->Step2 Wait 2-3 minStep3Add ω-Agatoxin IVA (200 nM)(Blocks P-type)Step2->Step3 Wait 3-5 minStep4Add ω-Conotoxin MVIIC (2 µM)(Blocks Q-type / Residual P/Q)Step3->Step4 Critical StepResultRemaining Current(R-type)Step4->Result MVIIC-Sensitive Current = (Current at Step 3) - (Current at Step 4)

Caption: Sequential pharmacological dissection of HVA Calcium currents. MVIIC is applied post-Agatoxin IVA to define the Q-type component.

Detailed Protocol:
  • Baseline Recording: Establish a stable whole-cell seal. Elicit Ca

    
     currents using a voltage step (e.g., -80 mV to +10 mV). Ensure rundown is <5% over 5 minutes.
    
  • L-Type Block: Peruse bath with 10

    
    M Nifedipine  (or Nimodipine). Wait for stabilization (~2 mins).
    
  • N-Type Block: Apply 1

    
    M 
    
    
    -Conotoxin MVIIA
    .
    • Note: MVIIA has fast on-rates. Block should stabilize within 2-3 minutes.

  • P-Type Block: Apply 200 nM

    
    -Agatoxin IVA .
    
    • Note: This concentration blocks P-type specifically.[2]

  • Q-Type Isolation (The MVIIC Step): Apply 2

    
    M 
    
    
    -Conotoxin MVIIC
    .
    • Observation: You will observe a slow, progressive decline in the remaining current.

    • Duration: Due to slow kinetics, perfuse for at least 5–10 minutes to ensure equilibrium.

  • Analysis: The current blocked specifically by this step (Step 4 minus Step 5) is the Q-type current.

Application 2: Synaptosomal Neurotransmitter Release

MVIIC is highly effective in functional assays measuring Ca

Dosage Table: Functional Assays
Assay TypeRecommended ConcentrationIncubation TimeNotes
Patch Clamp (Whole Cell) 1 – 3

M
>5 minsPerfusion application recommended.
Synaptosome Release 300 nM – 1

M
15 – 30 minsPre-incubate before adding KCl stimulus.
Calcium Imaging 1 – 5

M
10 – 20 minsUse static bath application if perfusion is difficult.
Protocol: Glutamate Release Assay
  • Preparation: Isolate synaptosomes from rat/mouse hippocampus or cortex using standard Percoll gradient centrifugation.

  • Resuspension: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer containing BSA (0.1%).

  • Loading: If measuring Ca

    
     influx, load with Fura-2 AM. If measuring glutamate, use an enzymatic fluorometric assay (Glutamate Dehydrogenase/NADP+).
    
  • Pre-Incubation (Toxin):

    • Add

      
      -Conotoxin MVIIC (1 
      
      
      M)
      to the experimental wells.
    • Incubate at 37°C for 20 minutes .

    • Control: Incubate separate wells with MVIIA (1

      
      M) to distinguish N-type contributions.
      
  • Stimulation: Add KCl (30 mM final) to depolarize synaptosomes and trigger release.

  • Readout: Measure fluorescence immediately. MVIIC typically inhibits 40–60% of K+-evoked glutamate release in hippocampal preparations, representing the P/Q-dependent fraction.

Troubleshooting & Controls

Self-Validating the System:

  • Non-Specific Block Check: If you observe >90% block of total current with MVIIC alone, your concentration may be too high, or the cell type predominantly expresses P/Q channels (e.g., Purkinje cells).

  • Washout Test: MVIIC block is pseudo-irreversible. If you can wash out the effect in <5 minutes, the peptide may be degraded or oxidized. A true MVIIC block persists for >20 minutes after washout.

  • Plasticware: If potency is lower than expected, switch to siliconized tubes or glass-coated microplates. The peptide is likely sticking to the plastic.

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77.[1]

    • Foundational paper describing the isolation and characteriz
  • McDonough, S. I., et al. (1996). "Differential blockade of N- and P-type calcium channels by the funnel web spider toxin omega-Aga-IVA." Molecular Pharmacology, 50(6).

    • Establishes the distinction between P-type (Aga-IVA sensitive) and Q-type (MVIIC sensitive).
  • Alomone Labs. "

    
    -Conotoxin MVIIC technical datasheet." 
    
    • Source for solubility and stability d
  • Tocris Bioscience. "

    
    -Conotoxin MVIIC Product Information." 
    
    • Reference for IC50 values and handling.
  • Dunlap, K., et al. (1995). "Exocytotic Ca2+ channels in mammalian central neurons." Trends in Neurosciences, 18(2), 89-98.

    • Review of the functional role of MVIIC-sensitive channels in neurotransmitter release.

omega-conotoxin MVIIC for calcium imaging experiments

Advanced Application Note: Dissecting P/Q-Type Calcium Channels with -Conotoxin MVIIC[1]

1

Abstract & Core Directive

12

1broad-spectrum High-Voltage Activated (HVA) channel blocker1134

The Critical Insight: The most common experimental failure with MVIIC is kinetic underestimation .[1] MVIIC exhibits significantly slower binding kinetics (

11

Mechanism of Action & Selectivity Profile

MVIIC binds to the

11
Selectivity Hierarchy
  • Target: Cav2.1 (P/Q-type) and Cav2.2 (N-type).[1][5]

  • Distinction:

    • 
      -Conotoxin GVIA/MVIIA:  Irreversibly blocks N-type; spares P/Q-type.[1]
      
    • 
      -Agatoxin IVA:  Blocks P-type (at low nM) and Q-type (at 
      
      
      M); spares N-type.[1]
    • 
      -Conotoxin MVIIC:  Blocks both  N and P/Q types.[1][3][4][5][6][7]
      

Because MVIIC blocks N-type channels, it cannot be used as a standalone tool to identify P/Q channels in a mixed population.[1] It must be used in a subtractive protocol where N-type channels are pre-blocked.[1]

DOT Diagram 1: The Subtractive Pharmacological Strategy

This diagram illustrates the logical flow of channel isolation.

MVIIC_MechanismTotalCurrentTotal HVA Calcium Current(N, P/Q, L, R)Step1Step 1: Apply N-type Blocker(w-Conotoxin MVIIA or GVIA)TotalCurrent->Step1Result1Remaining Current:P/Q, L, RStep1->Result1Blocks N-typeStep2Step 2: Apply w-Conotoxin MVIIC(Long Incubation)Result1->Step2CalcCalculation:(Result 1) - (Result 2) = P/Q ComponentResult1->CalcResult2Remaining Current:L, RStep2->Result2Blocks P/Q-typeResult2->Calc

Caption: The "Sequential Subtraction" workflow. MVIIC is applied only after N-type channels are eliminated to isolate the P/Q fraction.[1]

Experimental Design Considerations

Concentration and Saturation

While the

35 nM1
  • Recommended Working Concentration: 1

    
    M – 5 
    
    
    M.[1]
  • Note: At >5

    
    M, specificity decreases, and off-target effects on other channels may occur.[1]
    
The Kinetic Trap (Crucial)

MVIIC has a slow on-rate.[1] In slice physiology or imaging deep tissue, equilibrium may take 20–40 minutes .[1]

  • Risk: If you wash out MVIIC after 5 minutes, you will only block ~30-50% of the P/Q channels, leading to a false calculation of the "Resistant" current.[1]

  • Solution: Continuous perfusion or static bath application until the response plateau is confirmed (slope = 0).[1]

Reversibility

MVIIC blockade is effectively irreversible on the timescale of a standard imaging experiment (washout

1

Protocol: Calcium Imaging with Sequential Blockade[1]

Objective: Isolate P/Q-type calcium transients in cultured hippocampal neurons or brain slices.

Materials
  • Calcium Indicator: Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).[1]

  • Buffer: HBSS or ACSF (containing 2 mM

    
    ).[1]
    
  • Toxins:

    • 
      -Conotoxin MVIIA (Stock: 100 
      
      
      M in water).[1]
    • 
      -Conotoxin MVIIC (Stock: 100 
      
      
      M in water).[1]
  • Depolarizing Agent: High

    
     solution (e.g., 50 mM KCl) or electrical field stimulation.[1]
    
Step-by-Step Workflow
Phase 1: Baseline & Viability[1]
  • Load Cells: Incubate with Fura-2 AM (2-5

    
    M) for 30 mins at 37°C. Wash and de-esterify for 15 mins.
    
  • Establish Baseline: Peruse with standard buffer.

  • Stimulus 1 (S1): Apply High

    
     (10s) to elicit a total HVA calcium transient. Wash until baseline recovers.[1]
    
    • Quality Check: If recovery is >10% different from baseline, discard cell.[1]

Phase 2: N-Type Blockade[1]
  • Perfusion: Switch to buffer containing 1

    
    M 
    
    
    -Conotoxin MVIIA
    .
  • Incubation: Peruse for 5–10 minutes .

  • Stimulus 2 (S2): Apply High

    
     in the presence of MVIIA.
    
  • Calculation: The reduction from S1 to S2 represents the N-type component .[1]

Phase 3: P/Q-Type Isolation (The MVIIC Step)[1]
  • Perfusion: Switch to buffer containing 1-3

    
    M 
    
    
    -Conotoxin MVIIC
    (maintain MVIIA if possible, though MVIIC covers N-type, keeping MVIIA ensures no unblocking occurs).
  • Incubation (Critical): Peruse for 20–30 minutes . Monitor the baseline; MVIIC does not alter baseline calcium, only the evoked transient.[1]

  • Stimulus 3 (S3): Apply High

    
     in the presence of MVIIC.
    
  • Calculation: The reduction from S2 to S3 represents the P/Q-type component .[1]

Phase 4: Validation (Optional)
  • Total Block: Apply 100

    
    M Cadmium (
    
    
    ) to block all remaining voltage-gated influx (L-type/R-type).[1]
  • Stimulus 4 (S4): Confirm no calcium entry (Background fluorescence).

DOT Diagram 2: Experimental Timeline & Perfusion Logic

Protocol_TimelineStartStart(Baseline)S1Stimulus 1(Total Ca2+)Start->S1MVIIAApply MVIIA(10 mins)S1->MVIIAS2Stimulus 2(N-type Blocked)MVIIA->S2MVIICApply MVIIC(30 mins!)S2->MVIICS3Stimulus 3(P/Q-type Blocked)MVIIC->S3AnalysisAnalyze:S2 - S3 = P/Q CurrentS3->Analysis

Caption: Timeline emphasizing the extended incubation period required for MVIIC compared to MVIIA.

Data Analysis & Interpretation

To quantify the contribution of P/Q channels, use the following formula based on peak fluorescence amplitude (

1

Comparative Table: Common Conotoxins

ToxinTarget ChannelPrimary SelectivityBinding Kinetics (

)
Reversibility

-Conotoxin GVIA
Cav2.2 (N-type)HighFastIrreversible

-Conotoxin MVIIA
Cav2.2 (N-type)HighFastReversible (Slowly)

-Conotoxin MVIIC
Cav2.1 (P/Q) & Cav2.2 Broad (P/Q biased) Slow Irreversible

-Agatoxin IVA
Cav2.1 (P-type)HighModerateReversible

Troubleshooting & Pitfalls

Issue: Inconsistent Blockade
  • Cause: Insufficient incubation time.[1]

  • Fix: Extend MVIIC perfusion to 30 minutes. If using static bath application, ensure agitation to prevent local depletion.[1]

Issue: Loss of Cell Viability
  • Cause: Repeated High

    
     stimulation causes excitotoxicity or rundown.[1]
    
  • Fix: Reduce High

    
     duration (from 30s to 5-10s). Use electrical stimulation (less metabolic stress).[1] Ensure 5-10 minute recovery intervals between stimuli.
    
Issue: "Run-down" vs. Blockade
  • Cause: Calcium currents naturally degrade over time in whole-cell patch clamp or imaging.[1]

  • Fix: Run a "Vehicle Control" experiment where no toxin is added but stimuli are repeated at the same time points. Normalize your toxin data against this rundown curve.

References

  • Hillyard, D. R., et al. (1992). A new Conus peptide ligand for mammalian presynaptic Ca2+ channels.[1] Neuron, 9(1), 69-77.[1]

  • McDonough, S. I., et al. (1996). Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC.[1] Journal of Neuroscience, 16(8), 2612-2623.[1]

  • Bloodgood, B. L., & Sabatini, B. L. (2007). Nonlinear regulation of unitary synaptic signals by CaV(2.[1]3) voltage-sensitive calcium channels located in dendritic spines.[1] Neuron, 53(2), 249-260.[1] (Demonstrates application in imaging).

  • Alomone Labs.

    
    -Conotoxin MVIIC.[1] (Source for IC50 and stability data).
    

preparation of omega-conotoxin MVIIC solutions for experiments

Technical Application Note: Preparation and Handling of -Conotoxin MVIIC

Target Audience:

Introduction & Mechanism of Action


P/Q-type (CaV2.1)N-type (CaV2.2)
Why Proper Preparation is Critical

The utility of MVIIC in defining synaptic transmission relies entirely on its structural integrity. The peptide is stabilized by a "cysteine knot" motif comprising three disulfide bridges (Cys1-Cys15, Cys8-Cys20, Cys16-Cys26). Improper handling leads to two primary failure modes:

  • Adsorption: The peptide is highly basic and hydrophobic in regions, causing it to adhere rapidly to standard polypropylene and glass surfaces, effectively reducing the delivered concentration to near zero.

  • Disulfide Scrambling: Exposure to high pH (>7.5) or reducing agents can rearrange or break the disulfide bridges, rendering the toxin biologically inert.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of MVIIC within the presynaptic signaling cascade.

MVIIC_MechanismAPAction Potential(Presynaptic Terminal)CaVVoltage-Gated Ca2+ Channels(CaV2.1 P/Q-type & CaV2.2 N-type)AP->CaV DepolarizationCa_InfluxCalcium Influx (Ca2+)CaV->Ca_Influx Pore OpeningMVIICω-Conotoxin MVIIC(Peptide Blocker)MVIIC->CaV High-Affinity BlockadeVesicleSynaptic Vesicle FusionCa_Influx->Vesicle Ca2+ SensingNT_ReleaseNeurotransmitter Release(Glutamate/GABA)Vesicle->NT_Release Exocytosis

Figure 1: Mechanism of Action. MVIIC binds to the outer vestibule of CaV2.1 and CaV2.2 channels, physically occluding the pore and preventing calcium influx required for neurotransmission.

Material Science & Handling Constraints

Before beginning the protocol, review these critical physicochemical constraints to ensure data validity.

ParameterSpecificationScientific Rationale
Solubility Water, 100 mM NaClSoluble >1 mM. Avoid phosphate buffers for stock solutions to prevent pH shock or precipitation.
pH Stability pH 5.0 – 7.0Critical: At pH > 7.5, disulfide exchange (scrambling) accelerates. Keep stock solutions slightly acidic or neutral.
Surface Adsorption HighMVIIC sticks to plastic. Mandatory: Use "Protein LoBind" tubes or siliconized glass.
Oxidation Sensitivity ModerateThe disulfide bonds are stable, but never use reducing agents (DTT,

-mercaptoethanol) in the buffer.
Net Peptide Content ~70-80%Lyophilized weight includes counterions (TFA salts) and water. Adjust calculations based on the specific lot analysis.

Protocol 1: Preparation of Stock Solution (100 µM)

Objective: Create a stable, concentrated master stock solution for long-term storage. Reagents:

  • Lyophilized

    
    -Conotoxin MVIIC (e.g., Alomone Labs, Tocris).
    
  • HPLC-grade Distilled Water (sterile) or 100 mM NaCl.

  • Note: Do not use PBS or ACSF for the master stock.

Step-by-Step Workflow
  • Centrifugation (The "Invisible" Pellet):

    • Before opening, centrifuge the product vial at 10,000 x g for 2 minutes .

    • Reasoning: Lyophilized peptide often disperses as a fine dust on the cap and walls during shipping. Opening without spinning results in significant loss.

  • Reconstitution:

    • Add sterile HPLC-grade water directly to the vial to achieve a concentration of 100 µM to 500 µM .

    • Calculation Example: If the vial contains 50 µg of MVIIC (MW ≈ 2749 Da):

      
      
      
      
    • Technique: Do not vortex vigorously.[1] Pipette up and down gently 10-15 times, washing the sides of the vial.

  • Aliquoting:

    • Divide the stock immediately into small aliquots (e.g., 10–20 µL) using Protein LoBind microcentrifuge tubes.

    • Caution: Avoid large stock volumes. Repeated freeze-thaw cycles degrade the peptide structure.

  • Storage:

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

    • Stability:[2][3][4] Stable for 6 months at -20°C.

Protocol 2: Preparation of Working Solutions

Objective: Dilute the stock for experimental application (e.g., bath perfusion). Reagents:

  • Experimental Buffer (e.g., ACSF, HEPES-buffered saline).

  • Bovine Serum Albumin (BSA), protease-free.

The "Carrier Protein" Rule

When working at nanomolar concentrations (10 nM – 2 µM), the percentage of peptide lost to tubing and glassware becomes statistically disastrous.

The Protocol:

  • Pre-treat the Buffer:

    • Add 0.1% BSA (1 mg/mL) or 0.05% Cytochrome C to your extracellular recording solution (ACSF).

    • Mechanism:[5][6] The albumin coats the binding sites on the plastic/glass, leaving the MVIIC free in solution.

  • Dilution:

    • Thaw one stock aliquot on ice.

    • Add the required volume of stock to the BSA-containing buffer immediately before the experiment.

    • Target Concentration:

      • P/Q-type block: 1–5 µM (Note: MVIIC blocks P/Q channels slowly; requires 10–20 min perfusion).

      • N-type block: >5 µM (Less selective at high concentrations).

  • Perfusion System Management:

    • Tubing: Use Teflon (PTFE) or PEEK tubing if possible. Avoid soft Tygon tubing, which absorbs hydrophobic peptides.

    • Priming: If using Tygon, run a "dummy" solution of BSA-containing buffer through the lines for 10 minutes before adding the toxin.

Workflow Visualization

Protocol_Workflowcluster_ExpDay of ExperimentLyophilizedLyophilized Powder(-20°C)SpinCentrifuge Vial10,000xg, 2 minLyophilized->SpinReconstituteReconstitute(HPLC Water)Spin->ReconstituteStockMaster Stock(100-500 µM)Reconstitute->StockAliquotAliquot intoLoBind TubesStock->AliquotFreezeStore -20°C(Avoid Freeze-Thaw)Aliquot->FreezeDiluteDilute into Buffer(+0.1% BSA)Freeze->Dilute Thaw on IceApplyApply to Tissue(Allow 15-20 min)Dilute->Apply

Figure 2: Preparation and Application Workflow. Note the critical inclusion of BSA in the final dilution step to prevent adsorption.

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
No biological effect observed Adsorption to tubingAdd 0.1% BSA to the perfusion buffer. Switch to PTFE tubing.
Weak/Partial Block Insufficient incubation timeMVIIC has slow binding kinetics (unlike GVIA). Increase perfusion time to >15 minutes.
Precipitation in Stock pH ShockDo not dissolve directly in 10x PBS. Use water or 100 mM NaCl for the stock.
Loss of activity over time Disulfide ScramblingCheck pH of storage buffer. Ensure it is < 7.0. Avoid repeated freeze-thaw cycles.[1]

References

  • Hillyard, D. R., et al. (1992).[7] A new Conus peptide ligand for mammalian presynaptic Ca2+ channels.[7] Neuron, 9(1), 69-77.[7]

    • Foundational paper describing the isolation and characteriz
  • McDonough, S. I., et al. (1996).[8] Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC.[8][9] Journal of Neuroscience, 16(8), 2612-2623.[10]

    • Establishes the specificity of MVIIC for P/Q-type channels and its kinetics.
  • Alomone Labs. (n.d.).

    
    -Conotoxin MVIIC Datasheet (Product C-300). 
    
    • Source for physicochemical stability and solubility d
  • Tocris Bioscience. (n.d.).

    
    -Conotoxin MVIIC Product Information (Cat. No. 1075). 
    
    • Reference for handling and storage recommend

synthesizing and refolding of omega-conotoxin MVIIC

Application Note: High-Fidelity Synthesis and Oxidative Refolding of -Conotoxin MVIIC

Introduction & Scientific Context

123131345

The Challenge: Unlike simpler peptides, MVIIC does not fold cooperatively into its native state easily. It is prone to forming kinetically trapped isomers (mismatched disulfides) that are thermodynamically stable but biologically inactive. Standard "air oxidation" protocols often result in <5% yield of the native isomer.

The Solution: This protocol details a Thermodynamic Shuffling Strategy utilizing a specific redox buffer (GSH/GSSG) combined with high ionic strength and low temperature. This approach forces the peptide out of kinetic traps and into the global energy minimum (the native state).

Structural Specifications
  • Sequence: CKGKGAPCRKTMYDCCSGSCGRRGKC-NH

    
    [1]
    
  • Disulfide Connectivity: Cys1–Cys16, Cys8–Cys20, Cys15–Cys26 (Knottin Scaffold)[1]

  • Molecular Weight: ~2749.3 Da (Monoisotopic, oxidized)[1]

Phase I: Linear Synthesis (SPPS)

Objective: Synthesize the linear precursor with full side-chain protection, followed by cleavage/deprotection.

Materials & Reagents[6][7][8][9][10][11][12][13]
  • Resin: Rink Amide MBHA resin (Loading: 0.4–0.6 mmol/g). Note: C-terminal amidation is required for biological stability.[1]

  • Chemistry: Fmoc/tBu strategy.

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).

  • Critical Protecting Groups:

    • Cys(Trt): Trityl protection allows simultaneous removal during cleavage.

    • Met(O) or Met: If using Met, rigorous exclusion of oxygen is required during cleavage.

    • Arg(Pbf): Standard protection.

Protocol Steps
  • Resin Swelling: DCM for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitoring recommended.

  • Coupling: 5-fold excess of Fmoc-AA, HBTU, and 10-fold DIEA. Reaction time: 45–60 min.

    • Expert Insight: Double couple the Arg-Arg region (residues 21-22) and the C-terminal Cys to prevent deletion sequences.[1]

  • Final Wash: DMF, then DCM, then MeOH. Dry resin under nitrogen.

Cleavage & Global Deprotection

Cocktail: Reagent K (optimized for Cys/Met/Trp containing peptides).[6]

  • Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1]

  • Procedure:

    • Chill cocktail to 0°C.

    • Add to resin (10 mL per g resin).

    • Reaction: 2.5 hours at Room Temperature (RT).

    • Precipitate filtrate into ice-cold Diethyl Ether.

    • Centrifuge, wash pellet 3x with ether.

    • Lyophilize the crude linear peptide.

Phase II: Oxidative Refolding (The Critical Step)

Objective: Direct the reduced linear peptide to form the specific 1–16, 8–20, 15–26 connectivity.

Mechanism: We utilize a "Redox Shuffle." Reduced Glutathione (GSH) breaks mismatched bonds, while Oxidized Glutathione (GSSG) reforms them. High salt (Ammonium Sulfate) promotes hydrophobic collapse, bringing the cysteine partners into proximity.

Experimental Setup (Diagram)

MVIIC_WorkflowLinearLinear Peptide(Reduced)DilutionDilution(<0.1 mg/mL)Linear->DilutionDissolveBufferFolding Buffer(GSH/GSSG + 2M (NH4)2SO4)Dilution->BufferDropwise AddFoldingIncubation4°C, 24-48hBuffer->FoldingRedox ShufflingQuenchAcidification(pH < 3)Folding->QuenchStop ReactionHPLCPrep HPLCPurificationQuench->HPLCIsolate IsomerFinalNative MVIIC(Active)HPLC->FinalLyophilize

Figure 1: Workflow for the synthesis and high-fidelity folding of

Refolding Protocol
  • Preparation: Dissolve crude linear peptide in a minimal volume of 0.1% TFA/Water.

  • Folding Buffer (1L):

    • 0.1 M Tris-HCl (or Ammonium Acetate), pH 7.8.[1]

    • 1 mM EDTA (Critical to chelate metals that catalyze aggregation).

    • 1 mM GSH (Reduced Glutathione).[7]

    • 0.1 mM GSSG (Oxidized Glutathione).

    • 2 M (NH

      
      )
      
      
      SO
      
      
      (Ammonium Sulfate).
      Expert Note: Without high salt, MVIIC tends to aggregate or form the "bead" isomer rather than the native "ribbon" isomer.
  • Initiation: Add peptide solution dropwise to the folding buffer.

    • Target Concentration: 0.05 – 0.1 mg/mL. Do not exceed 0.1 mg/mL to avoid intermolecular disulfide polymerization.

  • Incubation:

    • Temperature: 4°C (Cold Room).

    • Time: 24 to 48 hours.[8]

    • Why Cold? Lower temperature slows the kinetics, allowing the thermodynamic equilibrium to favor the native fold over kinetic traps.

  • Monitoring: Analyze aliquots via RP-HPLC every 12 hours. The native peak typically elutes earlier than the linear/mismatched species due to its compact hydrophobic core.

Folding Pathway Logic

Folding_Mechanismcluster_conditionsOptimization FactorsReducedReduced Linear(6 Free -SH)ScrambledScrambled Isomers(Kinetic Traps)Reduced->ScrambledFast OxidationScrambled->ScrambledIsomerizationNativeNative MVIIC(Thermodynamic Min)Scrambled->NativeGSH/GSSG ShuffleSlow RearrangementSalt2M Salt:Promotes Hydrophobic CollapseTemp4°C:Suppresses Aggregation

Figure 2: The kinetic vs. thermodynamic folding pathway. The "Shuffle" step is rate-limiting and requires the specific redox environment.[1]

Phase III: Purification & Validation[6]

RP-HPLC Purification[1]
  • Column: C18 Preparative Column (e.g., Vydac 218TP, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in H

    
    O.
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 10% to 50% B over 60 minutes.

  • Elution Profile: The native folded peptide usually elutes earlier than the linear form because the folding buries hydrophobic residues, making the surface more hydrophilic.

Analytical Data Summary
ParameterSpecificationMethod
Monoisotopic Mass 2749.2 Da (± 0.[1]5)ESI-MS or MALDI-TOF
Purity > 95%RP-HPLC (214 nm)
Free Thiols NegativeEllman's Test
Counter-ion TFA (Standard) or AcetateIon Exchange (if required for assay)

Troubleshooting & Expert Tips

  • "The Bead Isomer": If you observe a major peak that is NOT active, it is likely the "bead" isomer (globular misfold).

    • Fix: Increase the GSSG concentration to 1 mM (1:1 GSH:GSSG ratio) and ensure the temperature is strictly 4°C.

  • Precipitation: If the solution turns cloudy upon adding peptide to buffer.

    • Fix: Your peptide concentration is too high. Dilute to 0.02 mg/mL or add 10-20% Acetonitrile to the folding buffer to aid solubility.

  • Methionine Oxidation: If Mass Spec shows +16 Da.

    • Fix: Ensure the cleavage cocktail contained fresh Thioanisole/EDT and was performed under Nitrogen.

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels."[3] Neuron, 9(1), 69-77.[1][3]

  • Kubo, S., et al. (1996). "Oxidative folding of omega-conotoxin MVIIC: Effects of temperature and salt." Biopolymers, 38(6), 733-744.[1]

  • Nielsen, K. J., et al. (2000). "Structure-activity relationships of omega-conotoxins at N-type voltage-sensitive calcium channels."[1] Journal of Molecular Recognition, 13(2), 55-70.[1]

  • Bulaj, G. (2005). "Formation of disulfide bonds in proteins and peptides." Biotechnology Advances, 23(1), 87-92.[1]

Troubleshooting & Optimization

impact of temperature and salt concentration on omega-conotoxin MVIIC folding

Technical Support Hub: -Conotoxin MVIIC Folding Optimization

Welcome to the Advanced Peptide Folding Support Center. Subject: Optimization of Oxidative Folding for


Ticket ID:

Executive Summary: The Folding Landscape


The Core Directive: To maximize the yield of the native "globular" form, you must shift the equilibrium away from hydrophobic aggregation and favor slow disulfide rearrangement. This requires a counter-intuitive approach: Low Temperature (


)High Ionic Strength (

)

Critical Parameter Analysis (FAQs)

Module A: Temperature Dynamics

Q: Why does my yield decrease when I fold MVIIC at room temperature (


)?A:

  • Recommendation: Lower the reaction temperature to

    
     . This slows the kinetic trapping, allowing the thermodynamic equilibrium to favor the native state during the "shuffling" phase.
    

Q: Can I use heat shock to resolve misfolded isomers? A: No. Unlike some larger proteins, heating MVIIC generally leads to irreversible precipitation or scrambling into biologically inactive "ribbon" isomers.

Module B: Ionic Strength & Salt Concentration

Q: Standard protocols suggest


 salt. Why does MVIIC require high salt (

)?
A:
  • Charge Shielding: Low salt fails to sufficiently screen the repulsive positive charges, preventing the compact folding required for the Inhibitor Cystine Knot (ICK) motif.

  • Salting-Out Effect: High concentrations of antichaotropic salts (like Ammonium Sulfate,

    
    ) stabilize the hydrophobic core via the "salting-out" effect. This forces the peptide to adopt the compact, native "globular" shape rather than the loose "ribbon" shape.
    

Q: Which salt is best? A: Ammonium Sulfate (



Visualizing the Folding Pathway

The following diagram illustrates the "Two-Stage" folding mechanism of MVIIC. Note the critical "Rearrangement Phase" where temperature and salt exert the most influence.

MVIIC_Folding_Pathwaycluster_conditionsOptimization FactorsReducedReduced Linear Peptide(6 Free Thiols)MismatchedKinetic Trap:'Bead' Isomers(Mismatched S-S)Reduced->Mismatched Fast Oxidation(Rapid Collapse)AggregatesIrreversibleAggregatesReduced->Aggregates High Temp (>25°C)NativeNative State:'Globular' ICK Fold(C1-C4, C2-C5, C3-C6)Mismatched->Native Slow Rearrangement(Requires GSH/GSSG)Factor1High Salt (2M)Stabilizes Native CoreMismatched->Factor1Factor1->NativeFactor2Low Temp (5°C)Prevents Aggregation

Caption: The critical bottleneck for MVIIC is the rearrangement of mismatched 'bead' isomers into the native 'globular' form, facilitated by high salt and redox shuffling.

Validated Experimental Protocol

Protocol ID: MVIIC-COLD-SALT-V2 Objective: Oxidative folding of linear MVIIC to native bio-active form.

Reagents
  • Buffer:

    
     Tris-HCl or 
    
    
    Ammonium Acetate (pH 7.5 – 8.0).
  • Salt Additive:

    
     Ammonium Sulfate (
    
    
    ).[1]
  • Redox Pair: Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG).

  • Quenching: Formic acid or TFA.

Step-by-Step Methodology
  • Preparation: Dissolve the reduced, lyophilized MVIIC peptide in

    
     Acetic Acid to a concentration of 
    
    
    (stock).
  • Buffer Setup: Prepare the folding buffer:

    • 
       Tris-HCl (pH 7.8)
      
    • 
      
      
      
      (Critical Step)
    • 
       EDTA (to chelate trace metals that cause oxidation errors).
      
  • Temperature Equilibration: Cool the buffer to

    
      in a cold room or refrigerated incubator.
    
  • Initiation:

    • Add redox reagents:

      
       GSH and 
      
      
      GSSG (10:1 ratio).
    • Add peptide stock dropwise to a final concentration of

      
        (approx. 
      
      
      ). Note: Keep concentration low to prevent intermolecular aggregation.
  • Incubation: Stir gently at

    
     for 24 to 48 hours .
    
    • Monitoring: Analyze aliquots via RP-HPLC every 12 hours. The native peak will typically elute earlier (more hydrophilic surface) than the hydrophobic "bead" isomers on C18 columns.

  • Termination: Quench reaction by acidifying to pH 3.0 using Formic Acid.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation visible immediately Peptide concentration too high (

).
Dilute reaction to

. MVIIC is hydrophobic; high concentrations favor intermolecular disulfide bonds (clumping).
HPLC shows broad "smear" Non-specific aggregation due to high temperature.Move reaction to

. Ensure EDTA is present to prevent metal-catalyzed oxidation.
High yield of "Bead" Isomers (Late eluting peaks)Insufficient hydrophobic stabilization.Increase salt concentration to


. The "bead" form is a kinetic trap; salt helps drive it to the globular form.
Reaction stalls (No change after 24h) Redox potential exhaustion or pH drift.Add fresh GSH/GSSG. Check pH (must be

for thiolate anion formation).
Low recovery after filtration Peptide binding to filter membrane.Use low-binding membranes (PES/PVDF). High salt can increase adsorption to some surfaces; wash filter with low-salt buffer if permissible.
Decision Tree for Optimization

Troubleshooting_TreeStartAnalyze HPLC Profile(24h Timepoint)Condition1Single Major Peak?Start->Condition1Condition2Multiple Sharp Peaks?Start->Condition2Condition3Broad Smear/Precipitate?Start->Condition3Action1Verify Activity(Native)Condition1->Action1YesAction2Isomer Scrambling.Increase Incubation Timeor Adjust Redox RatioCondition2->Action2YesAction3Aggregation.LOWER Temp to 4°CREDUCE Conc. to 10µMCondition3->Action3Yes

Caption: Logic flow for diagnosing MVIIC folding outcomes based on HPLC chromatograms.

References

  • Kubo, S., et al. (1996).

    • Significance: Establishes the requirement for

      
       and 
      
      
      salt to shift equilibrium from mismatched isomers to the native form.[1]
    • Source:

  • Price-Carter, M., et al. (1996). Folding of omega-conotoxins.[2] 1. Efficient disulfide-coupled folding of mature sequences in vitro.[2]

    • Significance: Compares MVIIC folding efficiency (16%) vs MVIIA (50%) and highlights the importance of the redox buffer composition.
    • Source:

  • Nielsen, K. J., et al. (2000).Structural and functional evolution of the Conus snail toxins.

    • Significance: details the Inhibitor Cystine Knot (ICK) structural motif and the thermodynamic stability of the "globular" vs "ribbon" folds.
    • Source:

control experiments for omega-conotoxin MVIIC application

Technical Support Center: -Conotoxin MVIIC Application Guide

Current Status: Operational Topic: Control Experiments & Troubleshooting for

Ticket ID:Assigned Scientist:

Introduction: The Specificity Paradox

Welcome to the technical support center. You are likely here because

The Core Problem: Unlike


broad-spectrum blocker



The Solution: You cannot rely on MVIIC application alone to define a current subtype. You must use a Subtraction Protocol (sequential blockade) to isolate the specific component of interest. This guide details the mandatory control experiments required to validate your data.

Module 1: The "Subtraction" Control Protocol

Objective: To pharmacologically isolate Q-type (

The Logic of Sequential Blockade

MVIIC is defined pharmacologically by what it blocks after other toxins have done their work. The "Q-type" current is operationally defined as the High-Voltage Activated (HVA) current resistant to GVIA and low-dose Agatoxin-IVA, but sensitive to MVIIC.

Visual Workflow: The Isolation Algorithm

SubtractionProtocolStartTotal HVA Calcium CurrentStep1Step 1: Apply w-Conotoxin GVIA(1 µM, Saturating)Start->Step1Check1Is Current Blocked?Step1->Check1ResultNBlocked Component =N-type (Cav2.2)Check1->ResultNYesStep2Step 2: Apply w-Agatoxin IVA(200 nM)Check1->Step2No (Remaining Current)Check2Is Current Blocked?Step2->Check2ResultPBlocked Component =P-type (Cav2.1)Check2->ResultPYesStep3Step 3: Apply w-Conotoxin MVIIC(1-3 µM)Check2->Step3No (Remaining Current)ResultQBlocked Component =Q-type (Cav2.1 isoform)Step3->ResultQResultRRemaining Current =R-type (Cav2.3) or L-typeStep3->ResultRResidual

Figure 1: The "Subtraction Protocol" logic flow. MVIIC is applied last to identify the resistant Q-type component.

Detailed Protocol Steps
  • Baseline Recording: Establish a stable HVA calcium current baseline (run-down <5% over 5 mins).

  • N-Type Elimination: Perfuse

    
    -conotoxin GVIA (1 
    
    
    M)
    .
    • Wait: 2–5 minutes. GVIA is irreversible; block will stabilize.

  • P-Type Elimination: In the continued presence of GVIA, add

    
    -agatoxin IVA (200 nM) .
    
    • Note: Do not exceed 200 nM, or you risk blocking Q-type channels prematurely.

  • Q-Type Isolation (The MVIIC Step): Add

    
    -conotoxin MVIIC (1–3 
    
    
    M)
    .
    • Observation: The reduction in current at this stage represents the Q-type component.

  • Validation (R-Type/L-Type): Any remaining current is likely R-type (

    
    ) or L-type (
    
    
    ). Confirm with Nickel (50
    
    
    M) or Nifedipine (10
    
    
    M).

Module 2: Kinetics & Reversibility Controls

Issue: Users often confuse channel "run-down" (cellular health decline) with toxin blockade. Control: MVIIC has distinct kinetic properties compared to GVIA.

Comparative Kinetics Table
ToxinTargetOn-Rate (

)
Reversibility (Washout)Control Experiment

-CgTx GVIA
N-typeFastIrreversible (

hrs)
Washout for 10 min; if current returns, it's NOT GVIA-specific.

-Aga IVA
P-typeFastReversible (Rapid)Washout restores current quickly.

-CgTx MVIIC
N & P/QSlow Quasi-Irreversible / Very Slow Requires long perfusion times (5+ min) to reach equilibrium.
The "Washout" Diagnostic

Because MVIIC has a very slow off-rate (dissociation), it often mimics irreversible block on the timescale of a standard patch-clamp experiment (10-20 mins).

  • Experiment: If you observe rapid recovery (<2 mins) after MVIIC washout, suspect non-specific block or insufficient concentration. True MVIIC block of P/Q channels is extremely persistent.

Module 3: The "Sticky Peptide" Control

Issue: MVIIC is a highly basic peptide and adheres aggressively to plastic tubing, glass, and perfusion systems. Symptom: You apply 1

The Cytochrome C / BSA Protocol

You must block non-specific binding sites in your perfusion system before the experiment.

  • Pre-coat: Flush your tubing system with a solution containing 0.1% Cytochrome C or 0.1% Bovine Serum Albumin (BSA) for 15 minutes before the experiment.

  • Carrier Protein: Dissolve MVIIC in a vehicle containing 0.1 mg/mL Cytochrome C.

    • Why Cytochrome C? It is similar in size and charge to conotoxins but pharmacologically inert at calcium channels, effectively "occupying" the sticky sites on the plastic.

Module 4: Troubleshooting & FAQs

Q: I applied MVIIC and blocked 90% of my current. Does this mean my cells are 90% Q-type? A: No. MVIIC also blocks N-type channels (

Q: The onset of block is taking too long (>10 mins). Is the toxin degraded? A: Not necessarily. MVIIC is a larger peptide with slower diffusion limits than small molecules.

  • Troubleshoot: Increase concentration to 2–3

    
    M to drive the on-rate (
    
    
    ). Ensure you are using the Cytochrome C carrier (Module 3) to ensure the effective concentration at the cell matches the bath concentration.

Q: Can I use MVIIC to distinguish P-type from Q-type? A: MVIIC blocks both, but with slightly different affinities. However,


-agatoxin IVA
  • P-type: Blocked by 20–200 nM Agatoxin IVA.

  • Q-type: Resistant to 200 nM Agatoxin IVA, but blocked by MVIIC (or high dose Agatoxin >1

    
    M).
    
Synaptic Transmission Blockade Mechanism

SynapticBlockAPAction PotentialCaVCav2.1 / Cav2.2OpeningAP->CaVCaInfluxCa2+ InfluxCaV->CaInfluxNormal FlowCaV->CaInfluxBlockedMVIICw-Conotoxin MVIICMVIIC->CaVBlocks PoreVesicleVesicle FusionCaInflux->VesicleReleaseNeurotransmitterReleaseVesicle->Release

Figure 2: MVIIC prevents neurotransmitter release by physically occluding the pore of N and P/Q channels, halting the calcium cascade.

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron.

  • McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC." Journal of Neuroscience.

  • Nielsen, K. J., et al. (1999). "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels."[1][2] Journal of Molecular Biology.

  • Zhang, J. F., et al. (1993). "Distinctive pharmacology and kinetics of cloned neuronal Ca2+ channels and their correspondents in mammalian brain." Neuron.

  • Olivera, B. M., et al. (1994). "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry.

Validation & Comparative

comparing omega-conotoxin MVIIC vs MVIIA selectivity

Comparative Guide: -Conotoxin MVIIC vs. MVIIA Selectivity

Executive Summary

In the pharmacological dissection of voltage-gated calcium channels (VGCCs), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-conotoxin MVIIA

-conotoxin MVIIC

1

12345
  • 
    -Conotoxin MVIIA (Ziconotide):  The "Gold Standard" for N-type (Ca
    
    
    2.2)
    specificity.[1] It exhibits picomolar affinity and exceptionally slow dissociation kinetics, making it functionally irreversible within the timeframe of most acute electrophysiological recordings.[1]
  • 
    -Conotoxin MVIIC:  A broad-spectrum blocker targeting both N-type (Ca
    
    
    2.2)
    and P/Q-type (Ca
    
    
    2.1)
    channels.[1] Its primary utility in high-precision assays is not as a standalone selective agent, but as a "sweeper" in subtraction protocols to define the Q-type current component after N-type channels have been occluded by MVIIA or GVIA.

The Bottom Line: Use MVIIA when you need to specifically silence N-type channels.[4] Use MVIIC in sequential combination with MVIIA to isolate and quantify P/Q-type currents.[1]

Mechanistic Profiles & Target Selectivity[1]

Both toxins are peptides derived from Conus magus venom, sharing a cystine-knot scaffold.[1] However, variations in loops 2 and 4 dictate their channel selectivity.[1]

Molecular Targets[1][7]
Featurengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Conotoxin MVIIA

-Conotoxin MVIIC
Primary Target N-type (Ca

2.2)
P/Q-type (Ca

2.1)
& N-type (Ca

2.[1][6][7]2)
Binding Site Pore-forming

subunit (outer vestibule)
Pore-forming

and

subunits
Mechanism Physical pore occlusion (steric hindrance)Physical pore occlusion
Selectivity Ratio >10,000-fold selective for N vs. P/QLow selectivity between N and P/Q
Diagram 1: Differential Channel Blockade

This diagram illustrates the binding specificity of MVIIA versus the dual-action of MVIIC at the presynaptic terminal.

Gcluster_0Presynaptic Terminal MembraneCav22CaV2.2 (N-Type)Neurotransmitter ReleaseCav21CaV2.1 (P/Q-Type)Neurotransmitter ReleaseMVIIAω-Conotoxin MVIIA(High Specificity)MVIIA->Cav22 Blocks (pM affinity)MVIIA->Cav21 No EffectMVIICω-Conotoxin MVIIC(Broad Spectrum)MVIIC->Cav22 Blocks (nM affinity)MVIIC->Cav21 Blocks (nM affinity)

Caption: MVIIA selectively targets CaV2.2, whereas MVIIC occludes both CaV2.2 and CaV2.1, necessitating sequential dosing for isolation.

Performance Data: Affinity & Kinetics

The choice between MVIIA and MVIIC often dictates the temporal design of an experiment due to their dissociation rates (

1
Comparative Affinity Table
Parameter

-Conotoxin MVIIA

-Conotoxin MVIIC
Note

(Ca

2.2)
30 – 100 pM 10 – 50 nM MVIIA is ~1000x more potent at N-type.[1]

(Ca

2.1)
> 1

M (Inactive)
10 – 200 nM MVIIC is the preferred blocker for P/Q-type.[1]
Binding Kinetics Fast

, Very Slow

Fast

, Slow

Both are "pseudo-irreversible" in short assays.[1]
Reversibility Poor (Hours to wash out)Poor (Difficult to wash out)Do not plan for washout recovery in acute slice recording.[1]

Critical Insight: While literature often labels MVIIA as "reversible" (compared to the covalent-like binding of


-Conotoxin GVIA), in practical electrophysiology (15–30 min recordings), MVIIA washout is negligible .[1] Once applied, the N-current is gone for the duration of the patch.

Experimental Application: The Subtraction Protocol

Because MVIIC is not selective for P/Q-type over N-type (it blocks both), you cannot simply apply MVIIC to a fresh slice to measure P/Q currents alone.[1] You must use a Pharmacological Subtraction Strategy .[1]

The "Isolation" Workflow

To isolate Ca


2.1 (P/Q-type)
  • Baseline: Record Total HVA (High Voltage Activated) Current.

  • Step A (L-type block): Apply Nifedipine (10

    
    M).[1]
    
  • Step B (N-type block): Apply

    
    -Conotoxin MVIIA  (1 
    
    
    M) to saturate and occlude all N-type channels.[1]
  • Step C (P/Q-type block): Apply

    
    -Conotoxin MVIIC  (1-5 
    
    
    M).[1]
  • Analysis: The current lost specifically between Step B and Step C represents the P/Q-type component.

Diagram 2: Pharmacological Subtraction Logic

Decision tree for isolating specific calcium current components.

WorkflowStartTotal HVA CurrentStep1Add Nifedipine(Blocks L-Type)Start->Step1Result1Remaining:N + P/Q + RStep1->Result1Step2Add ω-Conotoxin MVIIA(Blocks N-Type)Result1->Step2Result2Remaining:P/Q + RStep2->Result2Step3Add ω-Conotoxin MVIIC(Blocks P/Q-Type)Result2->Step3CalcCalculate P/Q Current:(Result 2) - (Result 3)Result2->CalcResult3Remaining:R-Type OnlyStep3->Result3Result3->Calc

Caption: Sequential blockade protocol. MVIIC is applied only after N-type channels are silenced by MVIIA.[1]

Detailed Protocols

Protocol A: Whole-Cell Patch Clamp (Slice or Culture)

Objective: Quantification of N-type vs. P/Q-type current density.[1]

Reagents:

  • External Solution: Standard ACSF or Ba

    
     based solution (e.g., 10 mM BaCl
    
    
    to isolate divalent currents and block K
    
    
    ).[1]
  • Toxin Stock: Dissolve MVIIA and MVIIC in distilled water to 100

    
    M stock. Store at -20°C.
    
  • Cytochrome C: Add 0.1 mg/mL Cytochrome C or BSA to the perfusion solution. Why? Conotoxins are "sticky" peptides and will adhere to plastic tubing.[1] Carrier protein prevents loss of toxin before it reaches the cell.

Step-by-Step:

  • Seal & Break-in: Obtain G

    
     seal and enter whole-cell configuration.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to 0 mV or +10 mV for 100ms every 10 seconds to elicit Ca

    
    /Ba
    
    
    currents.[1]
  • Baseline Stabilization: Record for 5 minutes until run-down stabilizes (<5% variation).

  • MVIIA Perfusion:

    • Switch to perfusion line containing 1

      
      M MVIIA .[1]
      
    • Flow Rate: 1-2 mL/min.[1] Warning: Faster flow can mechanically disturb the patch.

    • Wait for steady-state block (typically 5–10 minutes).[1]

    • Data Point: The reduction represents N-type current.

  • MVIIC Perfusion:

    • Switch to perfusion line containing 1

      
      M MVIIA + 2 
      
      
      M MVIIC
      .[1] (Maintain MVIIA to prevent any dissociation, however unlikely).
    • Wait for steady-state block (typically 5–10 minutes).[1]

    • Data Point: The further reduction represents P/Q-type current.

Protocol B: Quality Control (Self-Validation)

To ensure your MVIIA is working before trusting the MVIIC data:

  • Positive Control: Test MVIIA on a cell type known to express high N-type (e.g., Rat DRG neurons or SCG neurons).

  • Negative Control: Test MVIIA on HEK293 cells expressing only Ca

    
    1.2 (L-type). No block should be observed.
    

Troubleshooting & Expert Tips

  • The "Stickiness" Issue: If you see no effect, your toxin might be stuck to your tubing. Always pre-wash tubing with BSA/Cytochrome C solution before running the toxin.

  • Washout Futility: Do not attempt to wash out MVIIA or MVIIC to prove reversibility in a single patch. The off-rate is too slow. Instead, use specific antagonists or distinct channel blockers to validate.[1]

  • Agatoxin Alternative: For P/Q-type isolation,

    
    -Agatoxin IVA is more selective than MVIIC.[1] However, MVIIC is often preferred when defining the "Q-type" variant (which is less sensitive to Aga-IVA but sensitive to MVIIC).[1]
    

References

  • Olivera, B. M., et al. (1994).[1] "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry.

  • Hillyard, D. R., et al. (1992).[1] "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels."[1] Neuron. (Characterization of MVIIC).

  • Kristipati, S., et al. (1994).[1] "Characterization of the binding of omega-conotoxin MVIIC to rat brain synaptosomes." Molecular Pharmacology.

  • McDonough, S. I., et al. (1996).[1] "Recovery from block by omega-conotoxin MVIIA in N-type calcium channels." Biophysical Journal.[1] (Kinetics of MVIIA).

  • Nielsen, K. J., et al. (2000).[1][7] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids." Journal of Molecular Biology.

omega-conotoxin MVIIC versus GVIA for calcium channel blocking

Comparative Technical Guide: -Conotoxin MVIIC vs. GVIA for Calcium Channel Isolation

Executive Summary: The Selectivity Paradox

In the dissection of voltage-gated calcium currents (

1

-Conotoxin GVIA

-Conotoxin MVIIC
not1

Critical Operational Directive: To isolate P/Q-type currents, MVIIC must never be applied to a naïve cell. It must only be applied after the N-type component has been saturated and silenced by GVIA.

Mechanistic Profiles & Binding Kinetics[2][3]

Understanding the kinetic differences between these two peptides is essential for designing valid voltage-clamp protocols.

Target Specificity and Overlap

The following diagram illustrates the pharmacological hierarchy. Note the "Overlap Zone" where MVIIC affects N-type channels, creating a risk of data contamination if used incorrectly.

GTotalCurrentTotal High-Voltage Activated (HVA) CurrentLTypeL-Type (CaV1.x)(Blocked by Dihydropyridines)TotalCurrent->LTypeRTypeR-Type (CaV2.3)(Resistant)TotalCurrent->RTypeNTypeN-Type (CaV2.2)Synaptic TransmissionTotalCurrent->NTypePQTypeP/Q-Type (CaV2.1)Neurotransmitter ReleaseTotalCurrent->PQTypeGVIAw-Conotoxin GVIA(Irreversible High Affinity)GVIA->NType  Exclusive Block  MVIICw-Conotoxin MVIIC(Slow Onset, Broad Spectrum)MVIIC->NType  Off-Target Block(Low Affinity)  MVIIC->PQType  Primary Block  

Figure 1: Pharmacological hierarchy of HVA Calcium Channels. Note MVIIC's dual action on both CaV2.1 and CaV2.2.

Comparative Kinetic Data

The table below synthesizes binding constants and kinetic behaviors. Note the drastic difference in dissociation rates (

Feature

-Conotoxin GVIA

-Conotoxin MVIIC
Primary Target N-Type (CaV2.2) P/Q-Type (CaV2.1)
Secondary Target None (Highly Selective)N-Type (CaV2.[2][3]2)
Binding Nature Effectively IrreversibleReversible (N-type); Slowly Reversible (P/Q)

(N-Type)
~0.1 nM (High Affinity)~18 - 60 nM (Moderate Affinity)

(P/Q-Type)
No Effect~1 - 50 nM (Depends on Ba/Ca)
Onset Kinetics (

)
Fast (

)
Slow (

)
Washout (

)
Hours (Practical Irreversibility)~30s (N-type); ~200 min (P/Q-type)

Scientist's Note: The "reversibility" of MVIIC is often overstated. While it washes off N-type channels quickly (


), its block of P/Q-type channels is extremely stable (

). Do not expect full recovery of P/Q currents within the duration of a standard patch-clamp recording.

Experimental Protocols: The Subtraction Method

To ensure data integrity, you must employ a Sequential Subtraction Protocol . This method relies on the irreversibility of GVIA to "lock out" the N-type channels before assessing the P/Q component.

Reagents and Setup
  • Vehicle: 0.1% BSA (Bovine Serum Albumin) or Cytochrome C is mandatory in all stock and working solutions. These peptides are "sticky" and will adhere to perfusion tubing without a carrier protein, reducing the effective concentration to near zero.

  • Concentrations:

    • GVIA: Use supramaximal concentration (

      
      ) to ensure rapid saturation.
      
    • MVIIC: Use

      
      .
      
The Sequential Workflow (Graphviz)

ProtocolStartStart Whole-Cell Recording(Stabilize Run-up/Run-down)Step11. Record Baseline Current(Total HVA)Start->Step1Step22. Apply w-Conotoxin GVIA (1-5 µM)Wait 2-5 minsStep1->Step2Check1Did current stabilize?Step2->Check1Check1->Step2No (Drifting)Result1Remaining Current = P/Q + L + R + ResidualCheck1->Result1YesStep33. Apply w-Conotoxin MVIIC (2-3 µM)CRITICAL: Wait >5 mins (Slow Onset)Result1->Step3Result2Current Blocked here = P/Q-Type ComponentStep3->Result2Step44. Apply Cadmium (Cd2+) orNon-specific BlockerResult2->Step4

Figure 2: The "Subtraction" Protocol. GVIA must precede MVIIC to prevent ambiguous blockade.

Detailed Step-by-Step Methodology
  • Baseline Stabilization: Establish a stable whole-cell configuration. Run your voltage step protocol (e.g., -80 mV holding, steps to +10 mV) for at least 5 minutes to distinguish channel run-down from drug effect.

  • Isolate N-Type (GVIA):

    • Perfuse

      
      -conotoxin GVIA (1-5 
      
      
      M)
      .
    • Observation: You will see a rapid reduction in peak current amplitude.

    • Endpoint: Wait until the current amplitude plateaus (typically 2-4 minutes). The difference between Baseline and this plateau is the N-Type Current .

    • Note: Do not wash out. GVIA is irreversible; washing is futile and introduces mechanical disturbance.

  • Isolate P/Q-Type (MVIIC):

    • In the continued presence of GVIA (or simply adding MVIIC to the bath if perfusion is static), apply

      
      -conotoxin MVIIC (1-3 
      
      
      M)
      .
    • Observation: A slower, secondary reduction in current will occur.

    • Critical Timing: MVIIC has a slow on-rate (

      
      ).[4] You must record for at least 5–8 minutes to ensure full block. Measuring too early will underestimate the P/Q component.
      
    • Calculation: The difference between the GVIA plateau and the MVIIC plateau is the P/Q-Type Current .

  • Determine Residuals:

    • Apply

      
       Cadmium (
      
      
      ) or a broad-spectrum blocker to kill all remaining HVA current. The remaining trace is your leak/background.

Troubleshooting & Expert Insights

Why Experiments Fail
  • Tubing Adsorption: If you see no effect with 100 nM toxin, you likely lost the peptide to the plastic. Solution: Pre-coat tubing with BSA or add 0.1% BSA to the external solution.

  • MVIIC "Run-down" Confusion: Because MVIIC acts slowly, researchers often confuse the slow block with channel run-down (natural loss of channel activity). Solution: Always perform a "vehicle-only" control experiment to quantify the natural run-down rate of your cells over 20 minutes.

  • Voltage Dependence: The block by these toxins can be voltage-dependent.[5] Ensure your holding potential is consistent (typically -80mV or -90mV) to avoid state-dependent binding variations.

Reversibility Myths

While literature states MVIIC is reversible, in a practical physiology rig, the washout of P/Q block is too slow to be useful. If you need to recover the current, MVIIC is a poor choice. Consider using


-Agatoxin IVA

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77.

  • McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC."[5] Journal of Neuroscience, 16(8), 2612-2623.

  • Olivera, B. M., et al. (1994). "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry, 63, 823-867.

  • Boland, L. M., et al. (1994). "Omega-conotoxin MVIIC binds to and blocks P-type calcium channels with high affinity and specificity." Journal of Biological Chemistry, 269, 11127-11133.

  • Gandía, L., et al. (1997). "Analogies and differences between omega-conotoxins MVIIC and MVIID." Pflügers Archiv, 435(1), 55-64.

comparing omega-conotoxin MVIIC with other conotoxins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Omega-Conotoxin MVIIC vs. High-Affinity Alternatives

Omega-conotoxin MVIIC (


-CTX MVIIC) is a peptide toxin isolated from Conus magus.[1] Unlike its highly selective N-type counterparts (GVIA, MVIIA), MVIIC is a broad-spectrum neuronal calcium channel blocker , displaying high affinity for both P/Q-type (

) and N-type (

) channels.

In experimental neuropharmacology, MVIIC is the "closer"—often used to define the Q-type current component that remains after the specific blockade of N-type (by GVIA) and P-type (by


-Agatoxin IVA) channels. While it shares high sequence homology with MVIIA (Ziconotide), its distinct selectivity profile and kinetic behavior make it a unique tool for dissecting synaptic transmission components.

Mechanistic Comparison: The Conotoxin Landscape

The utility of


-conotoxins lies in their ability to physically occlude the pore of voltage-gated calcium channels (VGCCs).[2] However, the kinetics of this blockade vary significantly between toxins.
Binding Kinetics & Reversibility
  • MVIIC (The "Slow" Blocker): MVIIC exhibits slow association and dissociation kinetics. In many native tissue preparations (e.g., neuromuscular junctions), the blockade is effectively irreversible within the timeframe of a standard experiment, although it can be reversed with extensive washout in recombinant systems.

  • MVIIA (The "Fast" Blocker): Known clinically as Ziconotide, MVIIA has a rapid off-rate, making it reversible. This property is advantageous for clinical safety but can be a liability in experiments requiring stable, long-term blockade.

  • GVIA (The "Irreversible" Anchor): GVIA binds N-type channels with such high affinity and slow dissociation that it is functionally irreversible, serving as the gold standard for permanently silencing N-type currents.

Selectivity Profiles
  • N-Type (

    
    ):  GVIA and MVIIA are highly selective (>10,000-fold) for N-type over P/Q-type. MVIIC blocks N-type channels but with lower selectivity compared to GVIA.[3][4]
    
  • P/Q-Type (

    
    ):  MVIIC is a potent blocker of P/Q-type channels.[3][5] It is often used to block the "resistant" current remaining after GVIA application.
    

Comparative Performance Data

The following table synthesizes experimental affinity (


/

) and kinetic data.
ToxinPrimary TargetSecondary TargetAffinity (

/

)
ReversibilitySelectivity Ratio

-Conotoxin MVIIC
P/Q-type (

)
N-type (

)
P/Q: ~35 nMN: ~60 pM*Poor / Slow (Effectively irreversible in tissue)Low (Blocks both)

-Conotoxin GVIA
N-type (

)
NoneN: 0.15 nMIrreversible High (>10,000:1)

-Conotoxin MVIIA
N-type (

)
NoneN: ~10-100 pMReversible (Fast washout)High

-Agatoxin IVA
P-type (

)
Q-type (at high conc.)P: ~1-3 nMQ: >100 nMReversible High (P vs N/L)

*Note: While MVIIC has high affinity for N-type in binding assays (


), it requires higher concentrations to block currents functionally compared to GVIA, and is primarily used for its P/Q blockade capabilities.

Experimental Protocols: Pharmacological Dissection

To accurately identify specific calcium current components, a subtraction protocol is required. Using MVIIC alone will obscure the distinction between N and P/Q currents.

Protocol: Isolation of Q-Type Currents in Neuronal Slices

Objective: To isolate and quantify the Q-type component of the whole-cell calcium current.

Reagents:

  • Extracellular Solution (Standard ACSF with TTX to block Na+ channels).

  • 
    -Conotoxin GVIA (1 
    
    
    
    M).[2]
  • 
    -Agatoxin IVA (200 nM).
    
  • 
    -Conotoxin MVIIC (2 
    
    
    
    M).
  • Cytochrome C (0.1%) - Optional: prevents non-specific peptide binding to tubing.

Step-by-Step Methodology:

  • Baseline Recording:

    • Establish whole-cell patch-clamp configuration.

    • Elicit

      
       currents using a voltage step from -80 mV to +10 mV (200 ms duration).
      
    • Record stable baseline current for 5 minutes (

      
      ).
      
  • N-Type Blockade (The GVIA Step):

    • Perfuse 1

      
      M 
      
      
      
      -Conotoxin GVIA
      .
    • Monitor peak current amplitude. Blockade typically stabilizes within 5–10 minutes.

    • Result: The remaining current is Non-N-type (L, P, Q, R).

  • P-Type Blockade (The Aga-IVA Step):

    • Perfuse 200 nM

      
      -Agatoxin IVA .
      
    • Wait 3–5 minutes. This specific concentration blocks P-type channels without affecting Q-type.

    • Result: Remaining current is L, Q, and R.

  • Q-Type Definition (The MVIIC Step):

    • Perfuse 2

      
      M 
      
      
      
      -Conotoxin MVIIC
      .
    • Monitor for further reduction in current. MVIIC will block the Q-type component.[3][4][5][6]

    • Calculation:

      
      .
      
  • Validation (L-Type/R-Type):

    • The residual current after MVIIC is typically L-type (sensitive to dihydropyridines) and R-type (resistant to all above).

Visualization of Signaling & Workflows

Figure 1: Pharmacological Dissection Logic

This decision tree illustrates the sequential application of toxins required to isolate specific


 subtypes, highlighting MVIIC's role.

CalciumChannelDissection TotalCurrent Total Calcium Current (N, P, Q, L, R) ApplyGVIA Apply u03C9-Conotoxin GVIA (1 u03BCM) TotalCurrent->ApplyGVIA PostGVIA Remaining Current: P, Q, L, R ApplyGVIA->PostGVIA Blocks N-Type ApplyAga Apply u03C9-Agatoxin IVA (200 nM) PostGVIA->ApplyAga PostAga Remaining Current: Q, L, R ApplyAga->PostAga Blocks P-Type ApplyMVIIC Apply u03C9-Conotoxin MVIIC (1-3 u03BCM) PostAga->ApplyMVIIC ResultQ Difference = Q-Type Current PostAga->ResultQ Subtraction PostMVIIC Remaining Current: L, R ApplyMVIIC->PostMVIIC Blocks Q-Type PostMVIIC->ResultQ

Caption: Sequential pharmacological subtraction protocol to isolate Q-type currents using MVIIC.

Figure 2: Toxin Selectivity Map

A visual representation of the overlapping affinities of the major conotoxins.

ToxinSelectivity NType N-Type (CaV2.2) PType P-Type (CaV2.1) QType Q-Type (CaV2.1) GVIA u03C9-Conotoxin GVIA (Highly Selective) GVIA->NType High Affinity MVIIA u03C9-Conotoxin MVIIA (Selective) MVIIA->NType High Affinity MVIIC u03C9-Conotoxin MVIIC (Broad Blocker) MVIIC->NType Moderate MVIIC->PType High MVIIC->QType High Aga u03C9-Agatoxin IVA (P-Type Selective) Aga->PType High Affinity

Caption: Selectivity overlap showing MVIIC's unique position as a dual N/P/Q blocker compared to specific alternatives.

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron. Link

  • McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC."[2][3][4][6] Journal of Neuroscience. Link

  • Nielsen, K. J., et al. (1999).[3] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels." Journal of Molecular Biology. Link

  • Bowersox, S. S., & Luther, R. (1998). "Pharmacotherapeutic potential of omega-conotoxin MVIIA (Ziconotide), an N-type neuronal calcium channel blocker."[3][4] Toxicon. Link

  • Zhang, M., et al. (2013). "Venom Peptides as a Rich Source of Cav2.2 Channel Blockers." Toxins.[1][3][4][5][7] Link

Sources

omega-conotoxin MVIIC selectivity for P/Q-type vs N-type channels

Publish Comparison Guide: -Conotoxin MVIIC Selectivity for P/Q-Type vs. N-Type Channels

Executive Summary


-Conotoxin MVIICP/Q-type (Cav2.1)

high-affinity P/Q-type blockermoderate affinity for N-type channels

For researchers, the utility of MVIIC lies in its pseudo-irreversible kinetics and its ability to block the entire P/Q spectrum (both P and Q variants), whereas alternatives like

Mechanistic Profile & Binding Kinetics[1][2]

Molecular Target

MVIIC targets the

  • Primary Target: Cav2.1 (P/Q-type).

  • Secondary Target: Cav2.2 (N-type).

  • Mechanism: Pore occlusion.[1] The toxin binds to the macrosite on the extracellular vestibule, physically obstructing ion flux.

Kinetic "Fingerprint"

The defining characteristic of MVIIC is its slow dissociation rate (


)
  • Association (

    
    ):  Slower than GVIA.
    
  • Dissociation (

    
    ):  extremely slow, rendering the block pseudo-irreversible  on the timescale of typical electrophysiology experiments (10–40 minutes).
    
  • Implication: Unlike

    
    -Agatoxin IVA, which washes out relatively easily, MVIIC blockade is persistent. This makes it excellent for cumulative application protocols but poor for experiments requiring recovery.
    
Selectivity Visualization

The following diagram illustrates the binding overlap and reversibility differences between the three major HVA calcium channel toxins.

ToxinSelectivityGVIAω-Conotoxin GVIANtypeN-Type (Cav2.2)GVIA->NtypeHigh AffinityIrreversibleMVIICω-Conotoxin MVIICMVIIC->NtypeModerate Affinity(Cross-Reactivity)PtypeP-Type (Cav2.1)MVIIC->PtypeHigh AffinityPseudo-IrreversibleQtypeQ-Type (Cav2.1)MVIIC->QtypeHigh AffinityPseudo-IrreversibleAgaIVAω-Agatoxin IVAAgaIVA->PtypeHigh AffinityReversibleAgaIVA->QtypeLow AffinityReversible

Figure 1: Selectivity spectrum of HVA calcium channel blockers. Note MVIIC's dual affinity for P/Q and N-type channels compared to the strict specificity of GVIA.

Comparative Performance Analysis

The following table synthesizes experimental data comparing MVIIC against the standard N-type blocker (GVIA) and P/Q-type blocker (Aga-IVA).

Feature

-Conotoxin MVIIC

-Conotoxin GVIA

-Agatoxin IVA
Primary Target P/Q-Type (Cav2.[1][2]1)N-Type (Cav2.[1][2][3][4][5]2)P-Type (High Aff.) / Q-Type (Low Aff.)
Selectivity Ratio ~10-100x selectivity for P/Q over N>10,000x selectivity for N over P/Q>10,000x selectivity for P/Q over N
P/Q Affinity (

)
~10–30 nM Negligible (>10

M)
~1–2 nM (P-type); ~100 nM (Q-type)
N-Type Affinity (

)
~100 nM – 1

M
~0.1–1 nM Negligible
Reversibility Pseudo-Irreversible (Very slow washout)Irreversible Reversible (Fast washout)
Primary Use Case Blocking total P/Q current; "cleaning up" residual HVA current.Defining N-type current.Distinguishing P-type from Q-type currents.
Critical Insight: The "Selectivity Window"

MVIIC is not as selective as GVIA.

  • At low concentrations (<100 nM) , MVIIC is relatively selective for P/Q channels.

  • At high concentrations (>1

    
    M) , MVIIC will significantly block N-type channels.
    
  • Strategic Implication: You cannot rely on MVIIC alone to define P/Q currents in a mixed population if N-type channels are present. You must first occlude N-type channels with GVIA.

Validated Experimental Protocol: The Subtraction Method

To isolate P/Q-type currents with high confidence, you must use a sequential subtraction protocol . This method relies on the irreversibility of GVIA to "protect" the analysis from MVIIC's cross-reactivity.

Protocol Flowchart

ProtocolStartStart: Whole-Cell Patch Clamp(Total HVA Current)Step1Step 1: Apply Nifedipine (3-10 µM)Block L-Type CurrentStart->Step1Step2Step 2: Apply ω-Conotoxin GVIA (1 µM)Irreversibly Block N-Type CurrentStep1->Step2CheckWait for Stabilization(Current is now P/Q + R)Step2->CheckStep3Step 3: Apply ω-Conotoxin MVIIC (1-3 µM)Block P/Q-Type CurrentCheck->Step3Ensure N-block is completeResultResult: The current lost in Step 3is the P/Q ComponentStep3->ResultResidualResidual Current(R-Type)Step3->Residual

Figure 2: Sequential isolation protocol. MVIIC is applied only AFTER N-type channels are permanently silenced by GVIA to avoid ambiguity.

Step-by-Step Methodology
  • Baseline Recording: Establish a stable whole-cell calcium current baseline using Barium (

    
    ) as the charge carrier (to prevent calcium-dependent inactivation).
    
  • L-Type Blockade: Perfusion of Nifedipine (10

    
    M)  or Nimodipine . Wait for effect to stabilize (2–3 mins).
    
  • N-Type Elimination (Critical):

    • Apply

      
      -Conotoxin GVIA (1 
      
      
      M)
      .
    • Note: GVIA binding is irreversible.[6][4] Monitor the current until the reduction plateaus (typically 5–10 mins).

    • Verification: This step removes the N-type component that MVIIC could have cross-reacted with.

  • P/Q-Type Isolation:

    • Apply

      
      -Conotoxin MVIIC (1–3 
      
      
      M)
      .
    • Observation: The further reduction in current represents the P/Q-type component.

    • Kinetics: MVIIC onset is slower than GVIA; allow adequate time (5–15 mins) for equilibrium.

  • Residual Analysis: The remaining current is typically classified as R-type (resistant).

Troubleshooting & Optimization

Common Pitfall: Concentration Overload
  • Issue: Using MVIIC at >5

    
    M without prior GVIA application.
    
  • Consequence: MVIIC will block N-type channels, leading to an overestimation of the P/Q component.

  • Solution: Always stick to the 1–3

    
    M range and always  use GVIA first in mixed populations.
    
Common Pitfall: Washout Expectations
  • Issue: Attempting to wash out MVIIC to recover current.

  • Consequence: Current fails to recover, leading to baseline drift confusion.

  • Solution: Treat MVIIC as irreversible. If you need to test reversibility or recovery, use

    
    -Agatoxin IVA  instead.
    
Optimization: Cytochrome C
  • Tip: Peptide toxins stick to plastic tubing. Pre-coat your perfusion tubing with 0.1 mg/ml Cytochrome C or BSA to prevent non-specific loss of the expensive MVIIC toxin before it reaches the cell.

References

  • Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77. Link

  • McDonough, S. I., et al. (1996). "Differential blockade of P-type and Q-type calcium channels by the spider toxin omega-Aga-IVA and the cone snail toxin omega-CTx-MVIIC." Journal of Neuroscience, 16(8), 2612-2623.[2] Link

  • Gandía, L., et al. (1997). "Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells." Pflügers Archiv, 435(1), 55-64. Link

  • Nielsen, K. J., et al. (1999).[2][7][8] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels." Journal of Molecular Biology, 289(5), 1405-1421.[2] Link

  • Schroeder, C. I., & Lewis, R. J. (2006).[4] "omega-Conotoxins GVIA, MVIIA and CVID: SAR and clinical potential."[2][7] Marine Drugs, 4(3), 193-214.[4] Link[4]

omega-conotoxin MVIIC as a tool to differentiate CaV channel subtypes

Technical Guide: Differentiating CaV Channel Subtypes Using -Conotoxin MVIIC

Executive Summary

In the dissection of High-Voltage Activated (HVA) calcium currents,



The value of MVIIC lies not in its specificity, but in its ability to define the "Q-type" current.

This guide outlines the precise pharmacological subtraction protocols required to utilize MVIIC effectively. By leveraging its slow dissociation kinetics and broad affinity profile after the application of more specific toxins, researchers can isolate the elusive CaV2.1 (Q-type) component that resists standard P-type blockers.

Part 1: The Pharmacological Landscape

To use MVIIC effectively, one must understand its position relative to other "calcium channel tools." The primary challenge in neuronal calcium channel research is distinguishing between the splice variants and pharmacological profiles of the CaV2.1 gene (P- and Q-type currents).

Comparative Profiling of CaV Blockers[1]

The following table synthesizes data from key pharmacological studies (Hillyard et al., 1992; McDonough et al., 1996) to illustrate why MVIIC is used as a "terminal" blocker in differentiation protocols.

Featurengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Conotoxin GVIA

-Agatoxin IVA

-Conotoxin MVIIC
Primary Target N-type (CaV2.[1][2]2)P-type (CaV2.1)N, P, and Q-type
Selectivity Ratio >10,000-fold vs P/Q>100-fold P vs QBroad CaV2 blocker
Typical

~1-10 nM~1-5 nM (P-type)~100-200 nM (Q-type)~10-50 nM (N-type)~100-500 nM (Q-type)
Reversibility Irreversible (practically)Slowly ReversibleVery Slow / Irreversible
Kinetics (

)
Extremely slowSlowVery Slow
Strategic Use Step 1: Eliminate N-currentStep 2: Eliminate P-currentStep 3: Define Q-current
Visualizing the Overlap

The following diagram illustrates the binding overlaps. Note that MVIIC covers the entire CaV2.2 (N) and CaV2.1 (P/Q) spectrum, which necessitates the specific order of application described in Part 3.

Gcluster_legendTarget SpecificityLegend_NN-Type (CaV2.2)Legend_PP-Type (CaV2.1)Legend_QQ-Type (CaV2.1 variant)GVIAω-Conotoxin GVIA(Highly Selective)GVIA->Legend_NBlocks IrreversiblyAgaω-Agatoxin IVA(Dose Dependent)Aga->Legend_PHigh Affinity(<10 nM)Aga->Legend_QLow Affinity(>100 nM)MVIICω-Conotoxin MVIIC(Broad Spectrum)MVIIC->Legend_NBlocksMVIIC->Legend_PBlocksMVIIC->Legend_QHigh Affinity Block(Defines Q-Type)

Figure 1: Pharmacological overlap of CaV toxins. MVIIC is unique in its ability to potently block the Q-type component, which is resistant to GVIA and low-concentration Agatoxin IVA.

Part 2: Mechanism of Differentiation

The scientific community differentiates P- and Q-type channels largely based on their sensitivity to

  • P-type: Blocked by low concentrations of Aga IVA (10–20 nM).

  • Q-type: Resistant to low Aga IVA but blocked by MVIIC (or high Aga IVA).[3]

The MVIIC Advantage: While high concentrations of Aga IVA (200–400 nM) can block Q-type channels, this often approaches non-specific toxicity or incomplete block due to slow kinetics. MVIIC provides a distinct structural blockade mechanism.[4] Because MVIIC has a very slow off-rate (

Part 3: Experimental Protocol (The Subtraction Method)

Core Directive: Never apply MVIIC first if your goal is subtype quantification.[4] Its broad spectrum will mask the contributions of N and P types.

Reagents Required[2][3][5][7]
  • 
    -Conotoxin GVIA:  Stock 100 
    
    
    M in water. Working conc: 1
    
    
    M.
  • 
    -Agatoxin IVA:  Stock 10 
    
    
    M in water. Working conc: 200 nM (for P-type isolation).
  • 
    -Conotoxin MVIIC:  Stock 100 
    
    
    M in water. Working conc: 1–3
    
    
    M.[4]
  • Cytochrome C (0.1%): Recommended in perfusion solutions to prevent peptide toxins from sticking to tubing/plasticware.

Step-by-Step Workflow
1. Establish Stable Baseline
  • Voltage Protocol: Hold at -80 mV. Depolarize to 0 mV or +10 mV (depending on peak I-V) for 20-50 ms. Repeat every 10-15 seconds.

  • Criteria: Run until peak current amplitude (Run-down) is <1% per minute.

2. Isolation of N-Type (The GVIA Step)
  • Action: Perfuse 1

    
    M 
    
    
    -Conotoxin GVIA
    .
  • Observation: Wait for steady state (usually 2-5 mins).

  • Calculation:

    
    .
    
3. Isolation of P-Type (The Aga IVA Step)
  • Action: In the continued presence of GVIA (or after washout, since GVIA is irreversible), perfuse 200 nM

    
    -Agatoxin IVA .
    
  • Note: Aga IVA has slow on-kinetics. Allow 5-7 minutes for equilibrium.

  • Calculation:

    
    .
    
4. Isolation of Q-Type (The MVIIC Step)
  • Action: Perfuse 1-3

    
    M 
    
    
    -Conotoxin MVIIC
    .
  • Mechanism: This will block the component resistant to the previous two toxins.

  • Observation: This block may take several minutes due to MVIIC's kinetics.[4]

  • Calculation:

    
    .
    
5. Residual Current (R-Type)
  • The remaining current is typically defined as R-type (CaV2.3), assuming L-type was blocked by nifedipine/nimodipine in the bath solution.

Part 4: Experimental Logic Visualization

The following decision tree ensures the integrity of your data when using MVIIC.

ProtocolStartStart: Whole Cell Recording(Stable Baseline)Step1Apply ω-Conotoxin GVIA(1 μM)Start->Step1 Perfusion Calc1Blocked Current = N-TypeStep1->Calc1Step2Apply ω-Agatoxin IVA(200 nM)Step1->Step2 Wait for Steady State Calc2Blocked Current = P-TypeStep2->Calc2Step3Apply ω-Conotoxin MVIIC(1-3 μM)Step2->Step3 Wait for Steady State Calc3Blocked Current = Q-TypeStep3->Calc3ResultRemaining Current =R-Type (Resistant)Step3->Result Final Block

Figure 2: Sequential subtraction protocol for isolating CaV subtypes. This order is mandatory; reversing the order compromises subtype identification.

Part 5: Troubleshooting & Scientific Integrity

The "Washout" Fallacy

Issue: Researchers often attempt to wash out MVIIC to test reversibility. Reality: MVIIC has an extremely slow dissociation rate.[4] In a typical 30-minute patch-clamp experiment, it is effectively irreversible. Do not rely on washout to prove specificity; rely on the sequence of application (Hillyard et al., 1992).

Voltage-Dependent Relief

Issue: Strong depolarizing prepulses can relieve the block of some conotoxins. Solution: Maintain a consistent holding potential (e.g., -80 mV). If studying voltage-dependent facilitation, be aware that MVIIC block is less voltage-dependent than G-protein modulation, but kinetics can be altered by state-dependent binding (McDonough et al., 1996).

Non-Specific Adsorption

Issue: Peptide toxins are sticky. Solution: Always include 0.1 mg/ml Cytochrome C or BSA in your perfusion lines.[4] Without this, the effective concentration of MVIIC reaching the cell may be significantly lower than 1

References

  • Hillyard, D. R., et al. (1992). A new Conus peptide ligand for mammalian presynaptic Ca2+ channels. Neuron, 9(1), 69-77.

  • McDonough, S. I., et al. (1996). Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC. Journal of Neuroscience, 16(8), 2612-2623.[5]

  • Zhang, J. F., et al. (1993). Distinctive pharmacology and kinetics of cloned neuronal Ca2+ channels and their possible counterparts in mammalian brain. Neuron, 11(6), 1013-1026.

  • Randall, A., & Tsien, R. W. (1995). Pharmacological dissection of multiple types of Ca2+ channel currents in rat cerebellar granule neurons. Journal of Neuroscience, 15(4), 2995-3012.

Assessing the Purity of Synthetic Omega-Conotoxin MVIIC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Omega-conotoxin MVIIC (


-MVIIC) is a 26-residue peptide toxin originally isolated from Conus magus. It is a high-affinity blocker of P/Q-type voltage-gated calcium channels (Ca

2.1), making it an indispensable tool in neuropharmacology and drug discovery.

However, the synthesis of MVIIC is chemically perilous. Unlike small molecules, the critical quality attribute (CQA) of MVIIC is not just its amino acid sequence but its tertiary structure , defined by a specific "inhibitor cystine knot" (ICK) motif formed by three disulfide bridges (C1-C4, C2-C5, C3-C6).

The Core Problem: Synthetic production via Solid-Phase Peptide Synthesis (SPPS) generates the linear peptide easily. The subsequent oxidative folding step often yields a mixture of the native toxin and multiple topological isomers (beads-on-a-string misfolds). These isomers have the exact same mass as the native toxin but often possess significantly reduced or altered biological activity.

This guide compares the standard analytical "alternatives" for assessing MVIIC purity, arguing that RP-HPLC alone is insufficient and establishing a multi-dimensional workflow as the scientific standard.

Critical Quality Attributes (CQAs) of Synthetic MVIIC

Before assessing purity, we must define what constitutes a "valid" molecule.

AttributeSpecificationCommon Impurities/Failures
Primary Sequence 26 AA: CKGKGAPCRKTMYDCCSGSCGRRGKCTruncated peptides (deletion sequences), incomplete deprotection.
Disulfide Connectivity C1-C16, C8-C20, C15-C26 (Canonical)Scrambled Isomers (e.g., C1-C8 connectivity). These are isobaric impurities.
Chemical State Reduced vs. OxidizedMethionine oxidation (+16 Da), incomplete cyclization.
Counter-ion Acetate or TFATFA salts can be neurotoxic in sensitive bioassays; Acetate is preferred.

Comparative Analysis of Assessment Methodologies

Researchers often rely on a Certificate of Analysis (CoA) provided by vendors. However, the method used to generate that CoA determines its reliability. Below is an objective comparison of the three primary assessment tiers.

Tier 1: Standard RP-HPLC (The "Basic" Alternative)
  • Method: UV detection (214/220 nm) on a C18 column.

  • Performance: Separates impurities based on hydrophobicity.

  • Blind Spot: Many disulfide isomers have similar hydrophobic footprints to the native peptide. A single symmetrical peak on HPLC does not guarantee a native fold.

  • Verdict: Insufficient for critical physiological experiments.

Tier 2: LC-MS / ESI-MS (The "Identity" Alternative)
  • Method: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[1][2]

  • Performance: Confirms molecular weight (MW) with high precision. Detects truncation and oxidation.

  • Blind Spot: Isobaric Blindness. A misfolded isomer has the exact same MW (2749.3 Da) as the native toxin. MS cannot distinguish them without fragmentation or prior chromatographic separation.

  • Verdict: Mandatory but not conclusive.

Tier 3: The "Orthogonal" Standard (Recommended)
  • Method: High-Resolution HPLC (optimized for isomer separation) + Co-elution with Standard + Functional/NMR validation.

  • Performance: Uses shallow gradients to separate topological isomers. Co-elution with a known native standard confirms identity.

  • Verdict: The Gold Standard. This is the only self-validating workflow.

Summary of Performance
FeatureRP-HPLC OnlyLC-MS OnlyOrthogonal (HPLC + Bioassay/NMR)
Speed HighHighLow
Cost LowMediumHigh
Detects Truncations YesYesYes
Detects Misfolding Poor (Co-elution risk)No (Same Mass)Excellent
Reliability Score 60%75%99%

Detailed Experimental Protocols

Protocol A: High-Resolution Isomer Separation (HPLC)

Objective: To resolve the native MVIIC from its topological disulfide isomers.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in 100% Acetonitrile (ACN).

  • Column: C18 analytical column (e.g., Phenomenex Jupiter or Vydac), 5 µm particle size, 300 Å pore size (essential for peptides).

Step-by-Step Workflow:

  • Equilibration: Equilibrate column with 10% B for 15 minutes.

  • Sample Prep: Dissolve lyophilized MVIIC in 0.1% TFA/Water to 1 mg/mL. Centrifuge at 10,000 x g to remove aggregates.

  • Gradient Execution:

    • Standard Gradient: 10% to 60% B over 30 min (Slope: ~1.6% B/min).

    • Shallow Gradient (Critical for Isomers):15% to 35% B over 40 min (Slope: 0.5% B/min).

    • Note: Isomers often elute within 1-2 minutes of the main peak. A steep gradient will merge them.

  • Detection: Monitor at 214 nm (peptide bond) and 280 nm (Tyrosine/Disulfides).

  • Validation: If a reference standard (experimentally verified native MVIIC) is available, perform a Co-injection . Mix the sample 1:1 with the standard. If the peak splits or broadens, the sample is impure/misfolded.

Protocol B: Disulfide Mapping via LC-MS

Objective: To verify the C1-C16, C8-C20, C15-C26 connectivity.

Logic: We cannot sequence the disulfide bonds directly. We must "digest" the peptide into fragments while keeping the disulfides intact, or partially reduce them.

  • Digestion: Incubate MVIIC with Thermolysin or Trypsin (modified for disulfide tolerance) at pH 6.5.

  • LC-MS Analysis: Inject the digest.

  • Data Interpretation: Look for mass shifts corresponding to specific fragments linked by disulfides.

    • Example: If C1 and C16 are connected, you will find a mass corresponding to Fragment(1-5) linked to Fragment(15-20).

    • Failure Mode: If you observe Fragment(1-5) linked to Fragment(8-12), the folding is scrambled (C1-C8 misfold).

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the folding challenge and the recommended decision tree for quality control.

Diagram 1: The Folding Challenge & Impurity Generation

This diagram details how the linear precursor splits into the native form and various impurities.

MVIIC_Folding Linear Linear Precursor (Reduced Cysteines) Oxidation Oxidative Folding (Redox Buffer) Linear->Oxidation Native Native MVIIC (C1-C16, C8-C20, C15-C26) Bioactive Oxidation->Native Correct Path Isomer1 Bead Isomer 1 (Scrambled Disulfides) Inactive/Antagonistic Oxidation->Isomer1 Misfold Isomer2 Ribbon Isomer (Scrambled Disulfides) Partial Activity Oxidation->Isomer2 Misfold Aggregates Polymerized Aggregates Oxidation->Aggregates Precipitate

Caption: The oxidative folding pathway of MVIIC. Without strict control, thermodynamic traps lead to stable but inactive "scrambled" isomers.

Diagram 2: Recommended Quality Control Decision Tree

A self-validating workflow to ensure experimental integrity.

QC_Workflow Start Synthetic MVIIC Sample Step1 LC-MS Analysis Start->Step1 Check1 Mass Correct? (2749.3 Da) Step1->Check1 Fail1 Reject: Truncation/Oxidation Check1->Fail1 No Step2 High-Res RP-HPLC (Shallow Gradient) Check1->Step2 Yes Check2 Single Symmetrical Peak? Step2->Check2 Fail2 Reject: Isomer Mixture Check2->Fail2 No (Split peaks/Shoulders) Step3 Co-Elution w/ Standard OR Functional Assay Check2->Step3 Yes Final PASS: Research Grade Step3->Final

Caption: Operational workflow for validating MVIIC purity. Note that Mass Spec alone is a "gatekeeper" but not the final validator.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why MVIIC is "Harder" than MVIIA

While


-conotoxin MVIIA (Ziconotide) also has 3 disulfide bridges, MVIIC has been reported to have lower folding efficiency (approx. 16% vs 50% for MVIIA) in standard redox buffers [1]. This makes the presence of impurities in MVIIC samples statistically more probable than in MVIIA samples.
The "Self-Validating" Concept

A protocol is self-validating if it contains an internal control.

  • Bad Protocol: Inject sample -> See Peak -> Assume Purity. (No control).

  • Self-Validating Protocol: Inject Sample -> Inject Standard -> Inject Mix (1:1) .

    • If the Mix shows a single sharp peak, the sample is identical to the standard.

    • If the Mix shows a "shoulder" or broadening, your sample is an isomer, even if it looked pure on its own.

Impact of Impurities on Data

Using impure MVIIC leads to:

  • Shifted IC50 values: Inactive isomers dilute the effective concentration.

  • Off-target effects: Scrambled isomers may have unknown affinities for other ion channels (e.g., N-type or L-type), ruining the selectivity of your P/Q-type blockade.

References

  • Kubo, S., et al. (1996). "Folding of omega-conotoxins. 1. Efficient disulfide-coupled folding of mature sequences in vitro." Biochemistry. Link

  • Nielsen, K. J., et al. (1995). "Solution structure of omega-conotoxin MVIIC determined by NMR." Biochemistry. Link

  • Farrar, E., et al. (1997). "Binding of Chimeric Analogs of Omega-Conotoxin MVIIA and MVIIC to the N- And P/Q-type Calcium Channels." Biochemical and Biophysical Research Communications. Link

  • Wang, F., et al. (2006).[3] "Development of antibody-based assays for omega-conotoxin MVIIA." Journal of Biochemical and Biophysical Methods. Link

  • Akondi, K. B., et al. (2014). "Discovery, Synthesis, and Structure–Activity Relationships of Conotoxins." Chemical Reviews. Link

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Omega-Conotoxin MVIIC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Omega-conotoxin MVIIC is a potent neurotoxic peptide derived from Conus magus. It functions as a high-affinity blocker of N-type and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1). While an invaluable tool for neuroscience research, accidental exposure via injection or mucosal absorption can lead to severe neuromuscular blockade.

Critical Operational Warning: Standard autoclaving is insufficient for the disposal of low-molecular-weight peptide toxins like MVIIC. These peptides possess high thermal stability due to their compact disulfide-bonded structure. Chemical inactivation followed by incineration is the only validated disposal method.

Mechanism of Inactivation

To guarantee safety, we must understand the chemistry of the hazard. Omega-conotoxin MVIIC is stabilized by a specific arrangement of disulfide bridges (Cys-Cys bonds) that lock the peptide into its active conformation.

  • The Failure of Heat: Thermal denaturation (autoclaving) may unfold the protein temporarily, but upon cooling, the disulfide bonds can facilitate refolding into a toxic conformation.

  • The Chemical Solution (Oxidative Hydrolysis): The combination of Sodium Hypochlorite (NaOCl) and Sodium Hydroxide (NaOH) acts synergistically:

    • NaOCl (Bleach): Oxidizes the sulfur atoms, permanently rupturing the disulfide bridges.

    • NaOH: Increases pH to accelerate peptide bond hydrolysis, breaking the primary backbone of the toxin.

Pre-Operational Assessment & PPE

Before handling MVIIC, verify the following controls are in place.

CategoryRequirementRationale
Primary Containment Class II Biosafety Cabinet (BSC)Prevents aerosolization of lyophilized powder.
Hand Protection Double-gloving (Nitrile)Latex is permeable to certain solvents used to reconstitute toxins. Nitrile offers superior chemical resistance.
Eye Protection Chemical Splash GogglesStandard safety glasses do not seal against liquid splashes during inactivation.
Sharps Control No Needles Policy Whenever possible, use blunt-end cannulas. Needle-stick injury is the primary high-risk exposure route.

Validated Inactivation Protocols

A. The "Gold Standard" Inactivation Solution

For all liquid waste, spills, and glassware decontamination, prepare the following solution fresh:

  • 2.5% Sodium Hypochlorite (NaOCl) [1][2][3]

  • 0.25 N Sodium Hydroxide (NaOH) [1][2][3]

Note: Standard household bleach is ~5-6% NaOCl. A 1:2 dilution with water, supplemented with NaOH, achieves the target concentration.

B. Step-by-Step Disposal Workflows
Scenario 1: Liquid Waste (Stock solutions, cell culture media)
  • Containment: Move liquid waste to a chemical fume hood or BSC.

  • Treatment: Add an equal volume of the Inactivation Solution to the liquid waste.

    • Target: Final concentration >1% NaOCl.[2][3]

  • Reaction Time: Allow to stand for 60 minutes . Agitate gently every 15 minutes.

  • Neutralization: Check pH. If highly basic, neutralize with dilute HCl to pH 7-9 (only if required by your local EHS for pickup).

  • Disposal: Tag as "Deactivated Biological Toxin - Chemical Waste" . Do NOT pour down the drain. Hand over to EHS for incineration.

Scenario 2: Solid Waste (Vials, Tips, Pipettes)
  • Immersion: Submerge all contaminated solids (tips, empty vials) in a beaker containing the Inactivation Solution .

  • Soak Time: Ensure total immersion for 60 minutes .

  • Separation: Decant the liquid (treat as Scenario 1).

  • Disposal: Place solids in a biohazard sharps container or chemical waste drum designated for incineration.

Scenario 3: Powder Spills (Lyophilized Toxin)
  • Cover: Gently cover the powder with paper towels to prevent aerosolization.

  • Dampen: Slowly wet the towels with Inactivation Solution . Do not flood (creates runoff).

  • Wait: Allow 30 minutes of contact time.

  • Clean: Wipe up the slurry. Re-clean the surface with fresh bleach solution, followed by water.

Comparative Efficacy Data

The following table summarizes why the NaOCl + NaOH combination is required.

Treatment MethodEfficacy against ConotoxinsStatus
Autoclave (121°C, 1 hr) Low / Unreliable NOT RECOMMENDED [1, 2]
1.0% NaOCl (Bleach only) ModerateAcceptable for surface wipes, but not bulk waste.
2.5% NaOCl + 0.25N NaOH High (Complete) REQUIRED for liquid waste and spills [1, 3].[1][3]
Incineration (>1500°F) Absolute Final disposal method for all deactivated waste.

Operational Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct disposal path.

G Start Start: Omega-Conotoxin MVIIC Waste Type Identify Waste Type Start->Type Liquid Liquid Waste (Media, Aliquots) Type->Liquid Solid Solid Waste (Vials, Tips, PPE) Type->Solid TreatLiq Add 2.5% NaOCl + 0.25N NaOH (1:1 Ratio) Liquid->TreatLiq TreatSol Submerge in 2.5% NaOCl + 0.25N NaOH (60 Minutes) Solid->TreatSol Wait Wait 60 Minutes (Oxidation of Disulfides) TreatLiq->Wait TreatSol->Wait Drain Can it go down drain? Wait->Drain NoDrain NO. Never pour toxins down drain. Drain->NoDrain Strict Prohibition Label Label: 'Deactivated Toxin' Chemical Waste NoDrain->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Decision matrix for the safe inactivation and disposal of Omega-conotoxin MVIIC. Note the strict prohibition on drain disposal even after chemical inactivation.

Emergency Response

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[4] Do not scrub hard (abrades skin). Seek medical attention.

  • Needle Stick: Force bleeding immediately, wash with soap/water, and proceed to the ER. Bring the SDS.

  • Ingestion: Do not induce vomiting. Transport to ER immediately.

References

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Select Agent Toxin Inactivation & Destruction.[1][3] Retrieved from [Link]

  • Stanford University EHS. (n.d.). Toxin Inactivation Table.[1][2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). α-Conotoxin Decontamination Protocol Evaluation. Retrieved from [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。